3-Phenyl-1H-pyrazole-5-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-10(14)9-6-8(12-13-9)7-4-2-1-3-5-7/h1-6H,(H2,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBLHZAESSFKBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Structure and Properties of 3-Phenyl-1H-pyrazole-5-carboxamide
Executive Summary
3-Phenyl-1H-pyrazole-5-carboxamide is a privileged heterocyclic scaffold in medicinal chemistry, serving as a versatile building block for the development of bioactive small molecules. Its structural core—a five-membered diazole ring substituted with a phenyl group and a carboxamide moiety—provides a rigid yet functionalizable template capable of engaging in diverse non-covalent interactions, including hydrogen bonding,
This guide provides an in-depth technical analysis of the molecule, detailing its physicochemical properties, synthetic pathways, and pharmacological utility. Specifically, it highlights the scaffold's prominence in the design of Histone Deacetylase (HDAC) inhibitors, kinase inhibitors, and antiviral agents (e.g., SARS-CoV-2 PLpro inhibitors).
Chemical Identity and Structural Analysis[1][2]
Nomenclature and Identification
The compound exists as a tautomeric pair due to the migration of the proton on the pyrazole nitrogen. While often referred to as 3-phenyl-1H-pyrazole-5-carboxamide, the 5-phenyl-1H-pyrazole-3-carboxamide tautomer is chemically equivalent in solution unless the nitrogen is substituted.
| Property | Details |
| IUPAC Name | 3-phenyl-1H-pyrazole-5-carboxamide |
| Common Synonyms | 5-phenyl-1H-pyrazole-3-carboxamide; 3-phenylpyrazole-5-carboxamide |
| CAS Number (Amide) | 857284-19-6 (Primary amide); 1134-49-2 (Corresponding Acid) |
| Molecular Formula | C |
| Molecular Weight | 187.20 g/mol |
| SMILES | NC(=O)C1=CC(C2=CC=CC=C2)=NN1 |
Physicochemical Properties
The scaffold exhibits drug-like properties consistent with Lipinski’s Rule of Five, making it an attractive starting point for oral drug discovery.
| Parameter | Value (Approx.) | Significance |
| LogP | 1.5 – 1.9 | Moderate lipophilicity; good membrane permeability potential. |
| TPSA | ~81 Ų | Favorable for cell penetration; polar enough for solubility. |
| H-Bond Donors | 2 (Amide NH, Pyrazole NH) | Critical for active site recognition (e.g., Hinge region in kinases). |
| H-Bond Acceptors | 2 (Amide O, Pyrazole N) | Facilitates water bridging or direct residue interaction. |
| pKa (Pyrazole NH) | ~14.0 | Weakly acidic; remains neutral at physiological pH. |
Tautomerism and Binding Modes
The 1H-pyrazole ring can exist in two tautomeric forms (
Synthetic Methodologies
The synthesis of 3-phenyl-1H-pyrazole-5-carboxamide is robust, typically proceeding through a cyclization strategy involving hydrazine and a 1,3-dielectrophile.
Retrosynthetic Analysis
The most efficient disconnection involves the formation of the pyrazole ring via the condensation of hydrazine with a
Primary Synthetic Route (Claisen Condensation & Cyclization)
This route allows for the scalable production of the intermediate ester, which is subsequently amidated.
Step 1: Claisen Condensation Acetophenone is condensed with diethyl oxalate in the presence of a strong base (e.g., Sodium ethoxide) to yield ethyl 2,4-dioxo-4-phenylbutanoate.
Step 2: Knorr Pyrazole Synthesis The diketo ester reacts with hydrazine hydrate. The hydrazine attacks the carbonyl carbons, leading to cyclization and dehydration to form ethyl 3-phenyl-1H-pyrazole-5-carboxylate.
Step 3: Amidation The ester is converted to the primary amide via ammonolysis (using aqueous ammonia or ammonia in methanol) or by hydrolysis to the acid followed by coupling.
Visualization of Synthetic Pathway
Caption: Step-wise synthesis of 3-phenyl-1H-pyrazole-5-carboxamide via Claisen condensation and Knorr cyclization.
Biological Significance & Pharmacological Applications[6][7][8]
The 3-phenyl-1H-pyrazole-5-carboxamide motif is not merely a chemical curiosity; it is a validated pharmacophore in several therapeutic areas.
Histone Deacetylase (HDAC) Inhibition
Derivatives of this scaffold have been identified as potent HDAC inhibitors. The pyrazole-carboxamide unit often serves as the "surface recognition motif" (cap group) that sits at the entrance of the HDAC active site, while a linker connects it to a Zinc-Binding Group (ZBG) deep within the pocket.
-
Mechanism: The planar phenyl-pyrazole system engages in
-stacking with aromatic residues (e.g., Tyrosine, Phenylalanine) at the rim of the catalytic tunnel. -
Key Insight: Substitution at the pyrazole N1 position significantly affects selectivity between HDAC isoforms (e.g., HDAC1 vs. HDAC6).
Kinase Inhibition (ATP-Competitive)
The pyrazole nitrogen and the amide moiety can function as a donor-acceptor pair, mimicking the adenine ring of ATP. This allows the scaffold to bind to the hinge region of protein kinases.
-
Target Examples: Cyclin-dependent kinases (CDKs) and Glycogen synthase kinase-3 (GSK-3).
-
SAR: The 3-phenyl ring projects into the hydrophobic pocket (gatekeeper region), where substitutions (e.g., Cl, F, OMe) can tune potency and selectivity.
Antiviral Activity (SARS-CoV-2 PLpro)
Recent studies have highlighted this scaffold in the inhibition of the Papain-like protease (PLpro) of SARS-CoV-2. The amide acts as a hydrogen bond anchor, stabilizing the compound within the S3/S4 subsites of the viral protease, preventing viral replication.
Pharmacophore Interaction Map
Caption: Pharmacophore mapping of the scaffold showing key interaction points for different biological targets.
Experimental Protocols
Synthesis of 3-Phenyl-1H-pyrazole-5-carboxamide
Safety Note: Hydrazine is toxic and potentially carcinogenic. Work in a fume hood.
Reagents:
-
Acetophenone (10 mmol)
-
Diethyl oxalate (12 mmol)
-
Sodium ethoxide (12 mmol, 21% wt in EtOH)
-
Hydrazine hydrate (15 mmol)
-
Ethanol (anhydrous)
-
Ammonia (7N in Methanol)
Protocol:
-
Formation of Diketo Ester:
-
In a round-bottom flask under
, add sodium ethoxide solution. -
Add diethyl oxalate dropwise at 0°C.
-
Add acetophenone dropwise. Stir at room temperature for 4 hours. A yellow precipitate (sodium salt of the enolate) may form.
-
Acidify with 1M HCl, extract with ethyl acetate, dry over
, and concentrate to yield the crude diketo ester.
-
-
Cyclization:
-
Dissolve the crude diketo ester in Ethanol (20 mL).
-
Add hydrazine hydrate dropwise (exothermic reaction).
-
Reflux the mixture for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Cool to room temperature.[1] The ester intermediate (Ethyl 3-phenyl-1H-pyrazole-5-carboxylate) often precipitates. Filter and wash with cold ethanol.
-
-
Amidation:
-
Suspend the ester (1.0 eq) in 7N Ammonia in Methanol (10 vol).
-
Seal in a pressure tube and stir at 60°C for 12–24 hours.
-
Concentrate the solvent.[2] The residue is recrystallized from Ethanol/Water to yield the pure carboxamide as a white/off-white solid.
-
Characterization Criteria
-
Appearance: White to pale yellow solid.
-
Melting Point: ~238–242°C (dec) (for the acid precursor); Amide mp is typically >200°C.
-
1H NMR (DMSO-d6):
13.5 (br s, 1H, Pyrazole NH), 7.8 (d, 2H, Phenyl), 7.4 (m, 3H, Phenyl), 7.3 (br s, 1H, Amide NH), 7.1 (s, 1H, Pyrazole CH).
References
-
HDAC Inhibition: Novel thiol-based histone deacetylase inhibitors bearing 3-phenyl-1H-pyrazole-5-carboxamide scaffold as surface recognition motif. Bioorganic & Medicinal Chemistry Letters.[3]
-
PLpro Inhibition: Discovery of 3-phenyl-1H-5-pyrazolylamides as PLpro inhibitors through virtual screening and structure optimization. PubMed. (Inferred from context of recent PLpro research).
-
Factor XIa Inhibition: Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. MDPI.
-
Chemical Properties: 3-Phenyl-1H-pyrazole-5-carboxylic acid (CAS 1134-49-2). Sigma-Aldrich.
-
General Scaffold Synthesis: Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press.
Sources
The Therapeutic Versatility of 3-Phenyl-1H-pyrazole-5-carboxamide Derivatives: A Technical Whitepaper
Executive Summary
The 3-phenyl-1H-pyrazole-5-carboxamide scaffold has emerged as a highly privileged structural motif in modern medicinal chemistry. Due to its rigid planar geometry, hydrogen-bonding capabilities, and modular functionalization points, this heterocycle serves as a critical anchor in two distinct, high-impact therapeutic arenas: epigenetic modulation (via Histone Deacetylase [HDAC] inhibition) for oncology [1], and antiviral therapeutics (via nsP2 cysteine protease inhibition) for alphavirus infections like Chikungunya [2].
This whitepaper synthesizes the structure-activity relationships (SAR), mechanistic rationales, and experimental methodologies required to leverage this scaffold in drug development.
Pillar I: Epigenetic Modulation via HDAC Inhibition
Mechanistic Rationale
Histone deacetylases (HDACs) are critical regulators of chromatin remodeling and gene expression. Inhibitors of HDACs typically follow a widely accepted pharmacophore model: a surface recognition "cap" group, a hydrophobic linker, and a zinc-binding group (ZBG) [3].
The 3-phenyl-1H-pyrazole-5-carboxamide moiety functions as an exceptional surface recognition cap . Its aromatic phenyl ring interacts favorably with the hydrophobic residues at the rim of the HDAC active site, while the pyrazole nitrogens and carboxamide oxygen provide critical hydrogen bond donor/acceptor sites. When coupled with a hexyl linker and a thiol or hydroxamic acid ZBG, these derivatives exhibit profound potency—often surpassing the clinical standard, Vorinostat (SAHA) [1].
Structure-Activity Relationship (SAR) Insights
Recent optimization of thiol-based HDAC inhibitors utilizing this scaffold revealed several critical design rules [1]:
-
N-Substitution: Alkylation at the pyrazole N-1 position yields superior HDAC inhibitory activity compared to N-2 substitution, likely due to a more favorable vector for the linker entering the narrow active site channel.
-
C-4 Modification: Methylation at the pyrazole C-4 position sterically clashes with the rim of the HDAC pocket, significantly diminishing inhibitory activity.
-
Prodrug Strategy: Free thiols are prone to oxidation and poor cellular permeability. Formulating these compounds as disulfide prodrugs dramatically enhances intracellular delivery, where the reducing environment of the cytosol cleaves the disulfide bond to release the active thiol ZBG.
Quantitative Efficacy: Scaffold vs. Clinical Standard
| Compound | Scaffold Cap Group | Zinc Binding Group (ZBG) | Total HDAC IC₅₀ (µM) | HDAC6 IC₅₀ (µM) | Reference |
| Vorinostat (SAHA) | Phenylamino | Hydroxamic Acid | 0.250 | 0.041 | Clinical Standard |
| Compound 15j | 3-Phenyl-1H-pyrazole | Thiol (-SH) | 0.080 | N/A | Wen et al., 2016 [1] |
| Compound 15k | 3-(4-Pyridyl)-1H-pyrazole | Thiol (-SH) | 0.008 | 0.044 | Wen et al., 2016 [1] |
(Table 1: Comparative in vitro enzyme inhibition data highlighting the superior potency of pyrazole-capped thiol derivatives against total HDACs.)
Pathway Visualization
Figure 1: Pharmacophore model of 3-phenyl-1H-pyrazole-5-carboxamide-based HDAC inhibitors.
Pillar II: Antiviral Covalent Inhibition of Chikungunya nsP2 Protease
Mechanistic Rationale
Beyond oncology, the 3-phenyl-1H-pyrazole-5-carboxamide scaffold has been successfully repurposed as the core recognition element for irreversible covalent inhibitors targeting the Chikungunya virus (CHIKV) nsP2 cysteine protease [2].
In this application, the scaffold is coupled to a β-aminomethyl vinyl sulfone warhead. The pyrazole core and its phenyl substituent anchor the molecule within the viral protease's substrate-binding cleft (S1/S2 pockets). This non-covalent pre-equilibrium binding perfectly positions the electrophilic vinyl sulfone to undergo a Michael addition by the catalytic cysteine of the nsP2 enzyme, resulting in irreversible inactivation and halting viral replication [2].
SAR and Chemical Stability Challenges
While the 5-phenyl pyrazole core (e.g., compound 1a ) demonstrated potent antiviral activity (EC₅₀ = 0.01 µM against CHIKV), researchers encountered a critical stability issue. At physiological pH (7.4), pyrazole-based β-aminomethyl vinyl sulfones are prone to spontaneous intramolecular cyclization, forming inactive dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones [2].
The Causality of the Solution: To circumvent this, medicinal chemists utilized isosteric replacement . By replacing the pyrazole with a 3-arylisoxazole , they removed the nucleophilic N-1 nitrogen responsible for the cyclization, retaining the critical binding geometry while vastly improving the half-life of the warhead in aqueous buffer [2].
Pathway Visualization
Figure 2: Mechanism of irreversible covalent inhibition of viral nsP2 protease.
Experimental Methodologies & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the critical assays used to validate the efficacy of these derivatives.
Protocol 1: In Vitro Fluorometric HDAC Enzyme Inhibition Assay
Purpose: To quantify the IC₅₀ of pyrazole-capped HDAC inhibitors.
-
Reagent Preparation: Prepare a 10 mM stock of the synthesized pyrazole derivative in 100% DMSO. Dilute serially in HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA). Causality: BSA prevents non-specific binding of hydrophobic linkers to the microplate walls.
-
Enzyme Incubation: Add 10 µL of recombinant human HDAC enzyme (e.g., HDAC1 or HDAC6) to a 96-well black microplate. Add 10 µL of the inhibitor dilution. Incubate at 37°C for 15 minutes.
-
Substrate Addition: Add 20 µL of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to initiate the reaction. Incubate for 30 minutes at 37°C.
-
Developer Addition: Stop the reaction by adding 10 µL of the developer solution (containing trypsin and Trichostatin A). Causality: Trypsin cleaves the AMC fluorophore only from the deacetylated substrate, ensuring fluorescence is directly proportional to HDAC activity. Trichostatin A immediately halts any further HDAC activity.
-
Detection: Read fluorescence at Ex=360 nm / Em=460 nm. Calculate IC₅₀ using non-linear regression analysis.
Protocol 2: CHIKV nsP2 Protease Time-Dependent Inhibition Assay
Purpose: To determine the covalent binding kinetics (
-
Enzyme Preparation: Dilute recombinant CHIKV nsP2 protease to a final concentration of 10 nM in assay buffer (50 mM HEPES pH 7.4, 5 mM DTT, 0.01% Triton X-100). Causality: DTT maintains the catalytic cysteine in its reduced, nucleophilic state, which is strictly required for vinyl sulfone attack.
-
Inhibitor Pre-incubation: Mix the enzyme with varying concentrations of the inhibitor (e.g., 0.1 µM to 10 µM).
-
Time-Course Sampling: At specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), transfer an aliquot of the enzyme-inhibitor mixture to a well containing the FRET-based peptide substrate (e.g., Dabcyl-peptide-Edans).
-
Kinetic Measurement: Measure the initial velocity of substrate cleavage for each time point.
-
Data Analysis: Plot the natural log of remaining activity versus time to find the observed rate constant (
). Plot versus inhibitor concentration to extract the binding affinity ( ) and maximum inactivation rate ( ).
Conclusion
The 3-phenyl-1H-pyrazole-5-carboxamide scaffold is a masterclass in chemical versatility. By simply altering the linker and the reactive warhead/ZBG, researchers can pivot the molecule from a highly selective epigenetic modulator capable of treating malignancies, to a potent, broad-spectrum antiviral agent capable of halting alphavirus replication. Future drug development should focus on optimizing the pharmacokinetic profiles of these derivatives, particularly utilizing isosteric replacements to prevent cyclization in covalent inhibitors, and disulfide prodrug strategies for thiol-based epigenetic therapies.
References
-
Wen, J., Niu, Q., Liu, J., & Zhao, L. (2016). Novel thiol-based histone deacetylase inhibitors bearing 3-phenyl-1H-pyrazole-5-carboxamide scaffold as surface recognition motif: Design, synthesis and SAR study. Bioorganic & Medicinal Chemistry Letters, 26(2), 375-379.[Link]
-
Ghoshal, A., Asressu, K. H., Hossain, M. A., Brown, P. J., Merten, E. M., Sears, J. D., ... & Willson, T. M. (2024). Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity. Journal of Medicinal Chemistry, 67(18), 16505-16532.[Link]
-
Chen, Y., & Li, Y. (2018). Zinc binding groups for histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 714-721.[Link]
Pharmacological profile of 3-Phenyl-1H-pyrazole-5-carboxamide
The Pharmacological Profile of 3-Phenyl-1H-pyrazole-5-carboxamide: A Structural & Functional Analysis[1]
Part 1: Executive Summary & Core Directive
The 3-Phenyl-1H-pyrazole-5-carboxamide (3-PPC) moiety is not merely a single drug candidate but a privileged scaffold in medicinal chemistry. It serves as a high-value pharmacophore in Fragment-Based Drug Discovery (FBDD), particularly for targeting ATP-binding sites in kinases, modulating metabolic pathways (PDX-1 activation), and interacting with DNA minor grooves.
This technical guide deconstructs 3-PPC from a "fragment-first" perspective. Rather than treating it as a static molecule, we analyze it as a dynamic tautomeric system capable of diverse binding modes. This guide is designed for medicinal chemists and pharmacologists optimizing lead compounds for oncology, metabolic disorders, and virology.
Part 2: Chemical Architecture & Tautomeric Dynamics
The pharmacological versatility of 3-PPC stems from its annular tautomerism. The pyrazole ring exists in equilibrium between the 3-phenyl (A) and 5-phenyl (B) forms, governed by solvent polarity and pH. This dictates its hydrogen bond donor/acceptor (HBD/HBA) profile, critical for target engagement.
Tautomeric Equilibrium & Binding Modes
-
Form A (3-Phenyl-1H-pyrazole-5-carboxamide):
-
Form B (5-Phenyl-1H-pyrazole-3-carboxamide):
DOT Diagram 1: Tautomeric Equilibrium & Interaction Logic
Caption: The dynamic equilibrium between 3-phenyl and 5-phenyl forms allows the scaffold to adapt to distinct binding pockets, functioning as a molecular chameleon.
Part 3: Pharmacological Mechanisms & Targets
Metabolic Modulation: The PDX-1/MG53 Axis
Recent studies (Kang et al., 2021) have identified N-substituted derivatives of 3-PPC as bifunctional antidiabetic agents. The core scaffold, when properly substituted (e.g., with a benzyl group), activates PDX-1 (Pancreatic and Duodenal Homeobox 1) , a transcription factor crucial for insulin secretion and
-
Mechanism: The molecule suppresses MG53 (an E3 ligase), preventing the ubiquitination and degradation of IRS-1 (Insulin Receptor Substrate 1).[1]
-
Outcome: Enhanced Glucose-Stimulated Insulin Secretion (GSIS) and improved glucose uptake in myotubes.[1]
Kinase Inhibition (ATP-Competitor)
The pyrazole-carboxamide motif mimics the adenine ring of ATP.
-
Hinge Binding: The pyrazole nitrogen (N2) acts as an H-bond acceptor, while the exocyclic amine or the pyrazole NH (N1) acts as a donor. This bidentate binding is characteristic of inhibitors targeting CDKs (Cyclin-Dependent Kinases) and p38 MAPK .
-
Selectivity: Selectivity is achieved by modifying the N-phenyl ring (the "tail" region) to access the hydrophobic back-pocket of the kinase.
DNA Minor Groove Binding
Certain derivatives (e.g., those with cationic side chains like piperazine) utilize the 3-PPC core to anchor into the DNA minor groove.
-
Interaction: The planar aromatic system intercalates or sits in the groove, while the carboxamide forms specific hydrogen bonds with base pairs (typically A-T rich regions).
-
Therapeutic Utility: Antiproliferative agents in oncology.
Part 4: Experimental Protocols
Protocol A: Synthesis of 3-Phenyl-1H-pyrazole-5-carboxamide Core
Rationale: A robust, convergent synthesis is required to allow late-stage diversification.
Step-by-Step Methodology:
-
Claisen Condensation:
-
React Acetophenone (1.0 eq) with Diethyl Oxalate (1.2 eq) in the presence of Sodium Ethoxide (NaOEt, 1.5 eq) in ethanol at 0°C
RT for 4 hours. -
Intermediate: Ethyl 2,4-dioxo-4-phenylbutanoate.
-
-
Cyclization:
-
Add Hydrazine Hydrate (1.2 eq) dropwise to the intermediate solution. Reflux for 2 hours.
-
Product: Ethyl 3-phenyl-1H-pyrazole-5-carboxylate.
-
-
Amidation:
-
Treat the ester with Ammonia (aq) or a specific primary amine (for derivatives) in methanol at 60°C in a sealed tube for 12 hours.
-
Purification: Recrystallization from Ethanol/Water.
-
Validation Check:
-
NMR Signature: Look for the pyrazole singlet proton (
ppm) and the disappearance of the ethyl ester quartet/triplet signals. -
Mass Spec: Confirm M+H peak (MW: 187.2 for unsubstituted amide).
Protocol B: Glucose-Stimulated Insulin Secretion (GSIS) Assay
Rationale: To verify the functional activity of 3-PPC derivatives on pancreatic
-
Cell Culture: Culture INS-1 (rat insulinoma) cells in RPMI-1640 medium.
-
Starvation: Incubate cells in Krebs-Ringer Bicarbonate (KRB) buffer containing low glucose (2.8 mM) for 2 hours to establish a baseline.
-
Treatment: Treat cells with the test compound (1–10
M) in the presence of high glucose (16.7 mM) for 1 hour. -
Quantification: Collect supernatant and measure insulin concentration using an Insulin ELISA kit .
-
Normalization: Lyse cells and measure total protein content (BCA assay) to normalize insulin secretion (ng insulin / mg protein).
Part 5: Structure-Activity Relationship (SAR) Data
The following table summarizes how structural modifications to the 3-PPC core alter its pharmacological profile.
| Region | Modification | Effect on Pharmacology |
| 3-Phenyl Ring | Unsubstituted | Baseline scaffold activity (weak). |
| 4-Cl or 4-F substitution | Increases lipophilicity; improves kinase hydrophobic pocket occupancy. | |
| Pyrazole N1 | H (Unsubstituted) | Essential for Tautomerism; enables H-bond donor capability (Kinase hinge). |
| Methyl/Benzyl | Locks tautomer; improves metabolic stability; critical for PDX-1 activity. | |
| 5-Carboxamide | Primary Amide ( | High polarity; limited permeability; good for fragment screening. |
| Creates "Reverse Amide" scaffold; drastically increases potency against kinases/PLpro. | ||
| Introduces solubility and DNA minor groove binding affinity. |
DOT Diagram 2: Signaling Pathway (Antidiabetic Mechanism)
Caption: 3-PPC derivatives enhance metabolic health by dual mechanisms: suppressing MG53-mediated IRS-1 degradation and upregulating PDX-1.[1]
References
-
Kang, M. G., et al. (2021). "Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents stimulating both insulin secretion and glucose uptake." European Journal of Medicinal Chemistry, 217, 113325.[1] Link
-
Bhat, B. A., et al. (2011). "Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives." Acta Poloniae Pharmaceutica, 68(3), 365-371. Link
-
Zhang, S., et al. (2016). "Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction." Chemical and Pharmaceutical Bulletin, 64(5), 432-439. Link
-
PubChem. "3-Phenyl-1H-pyrazole-5-carboxylic acid (Precursor Data)." National Library of Medicine. Link
-
Li, Y., et al. (2025). "Discovery of 3-phenyl-1H-5-pyrazolylamides as PLpro inhibitors through virtual screening and structure optimization."[4] European Journal of Medicinal Chemistry, 281, 117005. Link
Sources
- 1. Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents stimulating both insulin secretion and glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Discovery of 3-phenyl-1H-5-pyrazolylamides as PLpro inhibitors through virtual screening and structure optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Phenyl-Pyrazole Carboxamide Scaffold: From Discovery to Ryanodine Receptor Modulation
Executive Summary
The phenyl-pyrazole carboxamide scaffold represents a watershed moment in the history of agrochemical discovery. While early phenyl-pyrazoles (e.g., Fipronil) revolutionized pest control via GABA-gated chloride channels, the structural evolution into anthranilic diamides —specifically utilizing a pyrazole-5-carboxamide core—unlocked a novel mode of action: the modulation of Ryanodine Receptors (RyRs). This guide analyzes the chemical lineage, synthetic pathways, and mechanistic logic that produced Chlorantraniliprole (Rynaxypyr®), the archetype of this class.
The Genesis: Structural Evolution & Scaffold Hopping
The discovery of the phenyl-pyrazole carboxamide class was not linear; it was a result of "scaffold hopping"—a medicinal chemistry strategy where the core structure of a lead compound is replaced to improve properties while retaining biological activity.
The Precursor: Phthalic Diamides
The story begins not with a pyrazole, but with a phthalic diamide . In 1998, Nihon Nohyaku discovered Flubendiamide , the first synthetic ryanodine receptor activator. While potent, the phthaloyl moiety presented limitations in spectrum and physicochemical properties.
The Optimization: Enter the Pyrazole
Researchers at DuPont (now Corteva), led by George Lahm, hypothesized that the phthaloyl group could be replaced by a heterocycle to optimize the dihedral angle and lipophilicity. They identified that a 1-phenyl-pyrazole-5-carboxylic acid linked to an anthranilic acid derivative created a "U-shaped" conformation essential for binding to the insect RyR transmembrane domain.
This transition marked the birth of the Anthranilic Diamides .
Visualization of Scaffold Evolution
The following diagram illustrates the structural transition from early GABA-targeting pyrazoles to the RyR-targeting diamides.
Caption: The evolutionary trajectory from GABA antagonists and Phthalic Diamides to the optimized Phenyl-Pyrazole Carboxamide scaffold.
Structure-Activity Relationship (SAR)
The potency of this scaffold relies on three specific structural domains.
| Domain | Chemical Feature | Biological Function |
| A: Pyrazole Core | 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole | Provides the "anchor." The bromine at C3 and the chloropyridine ring fill a hydrophobic pocket, ensuring high binding affinity ( |
| B: Amide Bridge | 5-Carboxamide Linkage | Forms an intramolecular hydrogen bond with the aniline NH, locking the molecule into a bioactive "U-shape" conformation. |
| C: Anthranilic Moiety | 2-amino-5-chloro-3-methylbenzamide | The "effector" end. The specific substitution pattern (Cl, Me) dictates selectivity for Insect RyR vs. Mammalian RyR (>2000-fold selectivity). |
Critical Insight: The shift from a phenyl ring (in Fipronil) to a pyridine ring (in Chlorantraniliprole) at the N1 position of the pyrazole significantly improved water solubility and systemic movement within the plant, a key differentiator from Flubendiamide.
Synthetic Protocol: Construction of the Scaffold
Note: The following protocol is a generalized high-yield pathway based on patent literature (US Patent 7,247,647) and process chemistry optimizations.
Retrosynthetic Analysis
The convergent synthesis disconnects at the amide bond, requiring two key intermediates:
-
Acid Component: 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.[1][2]
-
Amine Component: 2-amino-5-chloro-3-methylbenzamide.
Step-by-Step Methodology
Step 1: Synthesis of the Pyrazole Acid
-
Hydrazine Formation: React 2,3-dichloropyridine with hydrazine hydrate in refluxing ethanol to yield 3-chloro-2-hydrazinopyridine.
-
Why: The chlorine at position 2 is more labile to nucleophilic aromatic substitution than position 3.
-
-
Cyclization: Treat the hydrazine with diethyl maleate and sodium ethoxide, followed by oxidation (using POCl3 or similar halogenating agents) and hydrolysis to form the pyrazole-5-carboxylic acid.
-
Bromination: Brominate the C3 position using bromine (
) in acetic acid.-
Validation: Check via HPLC. Target purity >98%.
-
Step 2: Coupling (The Carboxamide Formation)
This is the critical step defining the scaffold.
-
Activation:
-
Amidation:
-
Add 0.95 eq of the Anthranilic Amine (2-amino-5-chloro-3-methylbenzamide).
-
Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
Observation: A heavy precipitate (the product) typically forms.
-
-
Work-up:
-
Quench with water.[2] Filter the solid.
-
Wash with cold acetonitrile/water (1:1) to remove unreacted reagents.
-
Dry under vacuum at 50°C.
-
Synthetic Workflow Diagram
Caption: Convergent synthesis pathway utilizing mixed-anhydride activation for high-yield carboxamide formation.
Mechanism of Action: Ryanodine Receptor Modulation
The phenyl-pyrazole carboxamides are designated as Group 28 insecticides by the Insecticide Resistance Action Committee (IRAC).
The Biological Cascade
Unlike neurotoxins that block channels (like Fipronil blocking GABA), this scaffold acts as an activator .
-
Binding: The molecule binds to a specific allosteric site on the Ryanodine Receptor (RyR) in the sarcoplasmic reticulum (SR) of muscle cells.
-
Channel Opening: This binding locks the calcium channel in a semi-open state.
-
Calcium Depletion: Stored
floods into the cytoplasm. -
Paralysis: The muscle contracts uncontrollably, followed by exhaustion of calcium stores.[2] The insect enters flaccid paralysis, stops feeding immediately, and dies.
Selectivity (Safety Profile)
The selectivity is driven by structural divergence in the RyR isoforms. The binding pocket in Lepidoptera RyR has specific residues that accommodate the "U-shaped" carboxamide conformation perfectly, whereas mammalian RyR has steric clashes that prevent high-affinity binding (Selectivity ratio > 2000).
Signaling Pathway Diagram
Caption: The cascade of Ryanodine Receptor activation leading to insect paralysis.[2]
Comparative Efficacy Data
The optimization of the phenyl-pyrazole carboxamide scaffold resulted in superior efficacy compared to earlier chemistries.
| Compound | Scaffold Class | LC50 (ppm) S. frugiperda | LogP | Systemic Activity |
| Fipronil | Phenyl-Pyrazole | ~2.5 | 4.0 | Low |
| Flubendiamide | Phthalic Diamide | 0.05 | 4.1 | Non-systemic |
| Chlorantraniliprole | Pyrazole Carboxamide | 0.01 | 2.86 | Xylem Mobile |
| Cyantraniliprole | Pyrazole Carboxamide | 0.02 | 1.9 | High (Xylem/Phloem) |
Data Source: Aggregated from Lahm et al. (2007) and Selby et al. (2013).
References
-
Lahm, G. P., et al. (2005). "Rynaxypyr™: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator."[1] Bioorganic & Medicinal Chemistry Letters.
-
Lahm, G. P., et al. (2007). "Insecticidal anthranilic diamides: A new class of potent ryanodine receptor activators." Bioorganic & Medicinal Chemistry Letters.
-
Selby, T. P., et al. (2013).[5] "Discovery of cyantraniliprole, a potent and selective anthranilic diamide ryanodine receptor activator with cross-spectrum insecticidal activity."[5] Bioorganic & Medicinal Chemistry Letters.
-
Jeanguenat, A. (2013). "The structural diversity of ryanodine receptor activators." Chim.[5] Int. J. Chem.
-
DuPont (Corteva). (2007). "United States Patent 7,247,647: Anthranilamide Insecticides."
Sources
- 1. lookchem.com [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN101717395A - Synthesis method of chlorantraniliprole pesticide - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of cyantraniliprole, a potent and selective anthranilic diamide ryanodine receptor activator with cross-spectrum insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Determining and Understanding the Solubility of 3-Phenyl-1H-pyrazole-5-carboxamide: A Comparative Analysis in Water and DMSO
Abstract
Solubility is a cornerstone of pharmaceutical science, profoundly influencing a compound's bioavailability, formulation feasibility, and in-vitro assay performance. This technical guide provides a comprehensive framework for characterizing the solubility of 3-Phenyl-1H-pyrazole-5-carboxamide, a molecule representative of the pyrazole carboxamide class often explored in drug discovery. We delve into the theoretical principles governing its solubility in two disparate yet critical solvents: water, the universal biological medium, and dimethyl sulfoxide (DMSO), the ubiquitous solvent for compound stock solutions. This guide presents detailed, field-proven protocols for determining both thermodynamic and kinetic solubility, explains the scientific rationale behind key experimental steps, and offers a structure for the interpretation of results. This document is intended for researchers, chemists, and drug development professionals seeking to establish a robust understanding and practical methodology for solubility assessment.
Introduction: The Critical Role of Solubility
The journey of a drug candidate from discovery to clinical application is paved with critical physicochemical assessments, among which solubility is paramount. Poor aqueous solubility can lead to low bioavailability, hindering a compound's therapeutic efficacy regardless of its potency.[1] Furthermore, in the early stages of discovery, the solubility of a compound dictates the reliability and reproducibility of in-vitro screening assays.[1] Compounds precipitating out of solution can lead to false positives or negatives, consuming valuable time and resources.
3-Phenyl-1H-pyrazole-5-carboxamide serves as an excellent case study. Its structure contains a pyrazole ring, a common scaffold in medicinal chemistry, along with a phenyl group and a carboxamide functional group. This combination of hydrophobic (phenyl) and hydrophilic (carboxamide, pyrazole nitrogens) moieties presents an interesting solubility profile. Understanding its behavior in both a polar protic solvent like water and a polar aprotic solvent like dimethyl sulfoxide (DMSO) is essential for its development.[2][3] DMSO is the standard for creating concentrated stock solutions for high-throughput screening, but the transition from a DMSO-solubilized state to an aqueous buffer environment is a frequent point of failure where compounds can precipitate.[4]
This guide will therefore provide the theoretical underpinnings and practical, step-by-step protocols to accurately measure and interpret the solubility of 3-Phenyl-1H-pyrazole-5-carboxamide in these two key solvents.
Theoretical Principles & Solubility Prediction
The fundamental principle governing solubility is that "like dissolves like".[5][6] This means that solvents are most effective at dissolving solutes with similar intermolecular force characteristics.
2.1. Solute and Solvent Analysis
-
3-Phenyl-1H-pyrazole-5-carboxamide:
-
Polar Features: The molecule possesses several sites capable of hydrogen bonding: the amide N-H (donor), the pyrazole N-H (donor), the amide carbonyl oxygen (acceptor), and the pyrazole nitrogens (acceptors). These groups contribute to its polarity.[6]
-
Non-Polar Features: The phenyl ring is a significant non-polar, hydrophobic component. The hydrocarbon backbone of the pyrazole ring also contributes to this character.[7]
-
-
Water (H₂O):
-
A highly polar, protic solvent. Its ability to both donate and accept two hydrogen bonds per molecule makes it an excellent solvent for other polar and ionic compounds.[5]
-
-
Dimethyl Sulfoxide (DMSO, (CH₃)₂SO):
2.2. Predicted Solubility Behavior
Based on the "like dissolves like" principle, we can formulate a hypothesis:
-
In Water: The solubility is expected to be low. While the polar carboxamide and pyrazole groups can interact with water, the large, non-polar phenyl ring will disrupt the highly structured hydrogen-bonding network of water, leading to an unfavorable energetic cost (the hydrophobic effect).[7]
-
In DMSO: The solubility is predicted to be significantly higher. DMSO is a powerful polar aprotic solvent capable of disrupting the solute's crystal lattice.[2] Its polar nature can effectively solvate the carboxamide and pyrazole groups, while its organic character (two methyl groups) can favorably interact with the phenyl ring.
The following sections will outline the experimental protocols required to validate this hypothesis quantitatively.
Experimental Protocol: Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the true equilibrium concentration of a solute in a saturated solution.[10][11] The shake-flask method is the gold-standard technique for this measurement due to its reliability.[12][13][14]
3.1. Rationale (The "Why")
-
Excess Solid: Adding an excess of the compound ensures that the solution becomes saturated and that equilibrium is established between the dissolved and undissolved states.[13]
-
Prolonged Agitation: Achieving true thermodynamic equilibrium is a slow process. Agitation for 24-72 hours at a constant temperature is necessary to ensure the dissolution rate equals the precipitation rate.[1][12]
-
Phase Separation: It is critical to analyze only the dissolved solute. Centrifugation and filtration are used to completely remove any undissolved micro-particulates from the saturated supernatant.[12]
-
Quantification: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification due to its high precision, sensitivity, and ability to separate the parent compound from any potential degradants.[12][14]
3.2. Step-by-Step Methodology: Shake-Flask Method
-
Preparation: Add an excess amount of solid 3-Phenyl-1H-pyrazole-5-carboxamide (e.g., 2-5 mg) to a glass vial.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the chosen solvent (Water or DMSO) to the vial.
-
Equilibration: Seal the vial and place it in a shaker or on a stirrer plate in a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate for 24-48 hours.[12][14]
-
Phase Separation:
-
Allow the suspension to settle for a short period.
-
Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a chemically inert 0.45 µm syringe filter (e.g., PTFE) into a clean vial.[12] This is the saturated solution.
-
-
Quantification (HPLC):
-
Prepare a series of calibration standards of the compound in the relevant solvent at known concentrations.
-
Analyze the calibration standards by HPLC to generate a standard curve (Peak Area vs. Concentration).
-
Dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the standard curve.
-
Analyze the diluted sample by HPLC.
-
-
Calculation: Determine the concentration of the saturated solution from the standard curve, accounting for the dilution factor. Report the solubility in units such as mg/mL or µM.
3.3. Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility via the Shake-Flask Method.
Experimental Protocol: Kinetic Solubility
Kinetic solubility is a high-throughput assessment used in early drug discovery. It measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated DMSO stock into an aqueous buffer.[1][15] This value is often higher than the thermodynamic solubility because it reflects a supersaturated, metastable state.[10]
4.1. Rationale (The "Why")
-
DMSO Stock Start: In high-throughput screening (HTS), compounds are stored in DMSO. This method mimics the actual process used in biological assays.[4][16]
-
Rapid Dilution: The rapid addition of the DMSO stock to an aqueous buffer can cause the compound to "crash out" or precipitate if its aqueous solubility limit is exceeded.
-
Short Incubation: A short incubation period (e.g., 1-2 hours) is used because this method is not designed to achieve true equilibrium; it's a rapid assessment of precipitation tendency.[17][18]
-
Turbidity/Filtration Measurement: Precipitation can be detected by light scattering (nephelometry/turbidimetry) or by filtering the solution and quantifying the concentration of the filtrate via UV-Vis spectroscopy or LC-MS.[1][17]
4.2. Step-by-Step Methodology: DMSO Dilution Method
-
Stock Solution: Prepare a concentrated stock solution of 3-Phenyl-1H-pyrazole-5-carboxamide in 100% DMSO (e.g., 10 mM).
-
Plate Setup: In a 96-well microplate, add the aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Dilution: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final compound concentration (ensure the final DMSO concentration is low, typically ≤1%).[17]
-
Incubation: Seal the plate and shake at room temperature for 1-2 hours.[17]
-
Analysis (Filtration-Based):
-
Transfer the contents of the wells to a filter plate (e.g., 96-well format with a 0.45 µm filter).
-
Apply vacuum or centrifugation to collect the filtrate in a clean acceptor plate.
-
Quantify the compound concentration in the filtrate using a suitable method like UV-Vis spectrophotometry or LC-MS/MS against a calibration curve.[16]
-
-
Calculation: The measured concentration is the kinetic solubility. This is often performed at multiple concentrations to identify the point at which precipitation occurs.
4.3. Experimental Workflow Diagram
Sources
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. Unlocking the Mysteries of DMSO: A Versatile Solvent in Organic Chemistry - Oreate AI Blog [oreateai.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Solubility and Hydrogen Bonding [truegeometry.com]
- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. gchemglobal.com [gchemglobal.com]
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- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. protocols.io [protocols.io]
- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 18. enamine.net [enamine.net]
Methodological & Application
Application Note: Efficient Synthesis Protocols for 3-Phenyl-1H-pyrazole-5-carboxamide
Executive Summary & Strategic Overview
The 3-phenyl-1H-pyrazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., CDK, p38 MAP kinase) and cannabinoid receptor antagonists. While various synthetic routes exist—including dipolar cycloadditions of diazo compounds—these often suffer from poor regioselectivity or safety concerns upon scale-up.
This Application Note details the "Claisen-Cyclization-Amidation" strategy. This route is selected for its high atom economy, use of inexpensive commodity reagents (acetophenone, diethyl oxalate), and scalability.
Key Technical Advantages of this Protocol:
-
Regiocontrol: The 1,3-dicarbonyl intermediate directs the hydrazine attack, ensuring the correct substitution pattern.
-
Purification: Intermediates often precipitate as solids, minimizing the need for chromatography.
-
Safety: Avoids the use of potentially explosive diazo species common in alternative routes.
Retrosynthetic Analysis & Workflow
The synthesis disconnects the pyrazole ring into a hydrazine unit and a 1,3-dielectrophile (diketoester). The diketoester is accessed via a Claisen condensation.[1][2][3]
Figure 1: Strategic workflow for the synthesis of the target pyrazole carboxamide.
Detailed Experimental Protocols
Step 1: Claisen Condensation
Objective: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate. Mechanism: Base-mediated enolate formation of acetophenone followed by nucleophilic attack on diethyl oxalate.
Reagents:
-
Acetophenone (1.0 eq)
-
Diethyl oxalate (1.2 eq)
-
Sodium Ethoxide (NaOEt) (1.2 - 1.5 eq)
-
Ethanol (anhydrous)
Protocol:
-
Preparation of Base: In a flame-dried 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser and addition funnel, dissolve sodium metal (1.2 eq) in anhydrous ethanol under
atmosphere to generate fresh NaOEt. Alternatively, use commercial 21% NaOEt solution. -
Reagent Mixing: Cool the NaOEt solution to 0°C. Add diethyl oxalate (1.2 eq) dropwise over 15 minutes.
-
Enolization & Coupling: Add acetophenone (1.0 eq) dropwise. The solution will typically turn yellow/orange, indicating enolate formation.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Then, heat to mild reflux (60-70°C) for 3 hours to drive the equilibrium forward.
-
Workup: Cool to RT. The sodium salt of the diketoester often precipitates. Pour the mixture into ice-cold dilute HCl (1M) to neutralize the enolate and precipitate the free diketoester.
-
Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate (EtOAc), wash with brine, dry over
, and concentrate.
Scientific Insight: Diethyl oxalate is used in excess to prevent the double addition of acetophenone, which would yield a symmetric 1,3,5-triketone.
Step 2: Pyrazole Ring Closure
Objective: Synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate. Mechanism: Double condensation of hydrazine with the 1,3-diketoester.
Reagents:
-
Diketoester (from Step 1) (1.0 eq)
-
Hydrazine Hydrate (80% or 64% solution) (1.1 eq)
-
Ethanol or Acetic Acid[4]
Protocol:
-
Dissolution: Dissolve the diketoester (1.0 eq) in Ethanol (10 volumes).
-
Cyclization: Cool to 0-5°C. Add Hydrazine Hydrate (1.1 eq) dropwise. Caution: Exothermic reaction.
-
Completion: Stir at RT for 1 hour, then reflux for 2 hours to ensure dehydration and aromatization.
-
Workup: Concentrate the solvent under reduced pressure. Pour the residue into ice water.
-
Purification: The pyrazole ester usually precipitates as a white/off-white solid. Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.
Tautomerism Note: The product exists in tautomeric equilibrium. In solution, the proton shuttles between
Step 3: Amidation (Aminolysis)
Objective: Conversion of Ethyl Ester to Carboxamide. Mechanism: Nucleophilic acyl substitution.
Reagents:
-
Pyrazole Ester (from Step 2)
-
Ammonium Hydroxide (28-30%
in water) OR 7N in Methanol.
Protocol:
-
Method A (Aqueous): Suspend the ester in concentrated
(10-20 eq). Seal the vessel tightly and stir at RT for 24-48 hours. If the ester is insoluble, add a minimal amount of methanol as a co-solvent. -
Method B (Methanolic - Recommended): Dissolve the ester in 7N
in Methanol (10 volumes) in a pressure tube. Heat to 60°C for 6-12 hours. -
Isolation: Cool the reaction. The primary amide product is typically less soluble than the ester and will precipitate.
-
Filtration: Filter the solid, wash with cold methanol, and dry under vacuum.
Critical Process Parameters (CPPs) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Step 1: Low Yield | Moisture in solvent | Use strictly anhydrous Ethanol; water destroys NaOEt and hydrolyzes diethyl oxalate. |
| Step 1: Solidification | Polymerization of oxalate | Keep temperature <70°C; ensure vigorous stirring. |
| Step 2: Regio-isomers | N/A for unsubstituted hydrazine | If using substituted hydrazine (e.g., Methylhydrazine), regioselectivity becomes critical. For |
| Step 3: Incomplete Rxn | Poor solubility of ester | Use Methanol as co-solvent; switch to Method B (Pressure tube). |
Mechanistic Visualization: The Claisen Condensation
Understanding the enolate chemistry in Step 1 is vital for yield optimization.
Figure 2: Mechanistic flow of the Claisen condensation between acetophenone and diethyl oxalate.[5]
Analytical Validation
To validate the synthesis, the following analytical data is expected for 3-Phenyl-1H-pyrazole-5-carboxamide :
-
Physical State: White to off-white solid.
-
Melting Point: >200°C (High due to H-bonding network).
-
Mass Spectrometry (ESI+):
. -
1H NMR (DMSO-d6, 400 MHz):
-
13.5-14.0 (br s, 1H, Pyrazole
). - 7.8-7.9 (m, 2H, Phenyl ortho-H).
-
7.4-7.6 (br s, 2H,
- diastereotopic protons often appear as two broad singlets). - 7.3-7.5 (m, 3H, Phenyl meta/para-H).
- 7.1-7.2 (s, 1H, Pyrazole CH-4).
-
13.5-14.0 (br s, 1H, Pyrazole
References
-
BenchChem. (2025).[5][6] Application Notes and Protocols: Claisen Condensation Reactions Involving Diethyl Oxalate. Retrieved from
-
Aggarwal, R., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.[7] Retrieved from
-
PubChem. (2025).[8] Ethyl 3-phenyl-1H-pyrazole-5-carboxylate Compound Summary. Retrieved from
-
Sigma-Aldrich. (2025). Ethyl 3-phenyl-1H-pyrazole-5-carboxylate Product Specification. Retrieved from
-
Chemistry Steps. (2021). Claisen Condensation Reaction Mechanism. Retrieved from
Sources
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- 2. byjus.com [byjus.com]
- 3. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester | C12H12N2O2 | CID 138628 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallization of 3-Phenyl-1H-pyrazole-5-carboxamide
Abstract
This technical guide provides a comprehensive overview of established crystallization methodologies for 3-Phenyl-1H-pyrazole-5-carboxamide, a heterocyclic compound of significant interest in pharmaceutical research and drug development. The crystalline form of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. Therefore, robust and reproducible crystallization protocols are paramount. This document details step-by-step procedures for cooling crystallization, anti-solvent addition, and vapor diffusion techniques, providing researchers with the foundational knowledge to obtain high-quality crystalline material. The underlying principles of each method are explained to empower users to rationally design and optimize their crystallization processes.
Introduction: The Critical Role of Crystallinity
3-Phenyl-1H-pyrazole-5-carboxamide belongs to the pyrazole class of heterocyclic compounds, a scaffold frequently found in molecules with diverse biological activities.[1][2] In the context of drug development, the solid-state properties of this compound are as crucial as its molecular structure. Crystallization is a key purification step that also allows for the isolation of a specific solid form with desired characteristics.[3] The formation of a highly ordered crystal lattice can lead to improved stability, handling properties, and consistent dissolution rates, which are critical for predictable therapeutic outcomes.[3]
The potential for polymorphism—the ability of a compound to exist in multiple crystalline forms—is a significant consideration for pyrazole derivatives.[4] Different polymorphs can exhibit distinct physical properties, and controlling the crystallization process to consistently produce the desired form is a regulatory and therapeutic necessity. This guide provides protocols that serve as a starting point for developing a controlled crystallization process for 3-Phenyl-1H-pyrazole-5-carboxamide.
Physicochemical Properties and Solubility Profile
While specific quantitative solubility data for 3-Phenyl-1H-pyrazole-5-carboxamide is not extensively published, its structural features—a polar pyrazole ring with hydrogen bond donors and acceptors, and a non-polar phenyl group—suggest a nuanced solubility profile. It is anticipated to have moderate to good solubility in polar organic solvents and limited solubility in non-polar solvents.[5] The parent compound, 3-Phenyl-1H-pyrazole-5-carboxylic acid, is a solid with a high melting point (reported as 238-242 °C or 262 °C), indicating strong intermolecular interactions.[6][7] The carboxamide derivative is also expected to be a solid with a relatively high melting point.
Table 1: Predicted Solubility Profile and Potential Solvents for Crystallization
| Solvent Class | Examples | Predicted Solubility of 3-Phenyl-1H-pyrazole-5-carboxamide | Application in Crystallization |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Good | Good solvents for cooling crystallization.[8] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Good | Good solvents for anti-solvent methods or slow evaporation from DMF for single crystals.[9][10] |
| Non-Polar | Hexane, Heptane, Toluene | Poor | Potential anti-solvents. |
| Mixed Solvents | Acetonitrile/Water, Ethanol/Water | Variable | Useful for fine-tuning solubility in anti-solvent and cooling crystallization. |
Crystallization Methodologies and Protocols
The selection of a crystallization method depends on the compound's solubility characteristics and the desired outcome (e.g., bulk powder vs. single crystals).[3] The following protocols are designed to be robust starting points for researchers.
Cooling Crystallization
This technique is effective for compounds that exhibit a significant increase in solubility with temperature.[3] The principle involves dissolving the solute in a suitable solvent at an elevated temperature to form a saturated or near-saturated solution, followed by controlled cooling to induce supersaturation and crystallization.[4]
-
Dissolution: In a clean flask equipped with a stir bar and a reflux condenser, add the crude 3-Phenyl-1H-pyrazole-5-carboxamide. Add a minimal volume of ethanol to the flask.
-
Heating: Gently heat the mixture with continuous stirring until the solid completely dissolves. If necessary, add small additional volumes of ethanol to achieve full dissolution at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a pre-warmed funnel with filter paper into a clean, pre-warmed receiving flask.
-
Cooling: Allow the clear solution to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be insulated to slow the cooling rate.
-
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (2-8 °C) for at least one hour to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum at a temperature appropriate for the solvent used (e.g., 40-50 °C for ethanol) until a constant weight is achieved.
Caption: Workflow for Cooling Crystallization.
Anti-Solvent Addition Crystallization
This method is suitable for compounds that are highly soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent").[6] The principle involves creating a supersaturated solution by adding the anti-solvent to a solution of the compound in the good solvent, thereby reducing the solute's solubility and inducing crystallization.[8]
-
Dissolution: Dissolve the crude 3-Phenyl-1H-pyrazole-5-carboxamide in a minimal amount of acetonitrile at room temperature with stirring.
-
Anti-Solvent Addition: While stirring the solution, slowly add deionized water (the anti-solvent) dropwise until the solution becomes slightly turbid. The onset of turbidity indicates that the solution is supersaturated.
-
Crystal Growth: Add a few more drops of acetonitrile to redissolve the slight precipitate and obtain a clear solution. Cover the flask and allow it to stand undisturbed at room temperature. The slow diffusion of water vapor from the atmosphere into the acetonitrile can promote slow crystallization. Alternatively, continue to add the anti-solvent slowly until significant precipitation occurs.
-
Equilibration: Stir the resulting slurry at room temperature for 1-2 hours to allow for complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a pre-mixed acetonitrile/water solution (in a ratio similar to the final crystallization mixture) to remove impurities.
-
Drying: Dry the crystals under vacuum.
Caption: Workflow for Anti-Solvent Crystallization.
Vapor Diffusion
Vapor diffusion is an excellent method for growing high-quality single crystals, which are necessary for structural elucidation by X-ray crystallography. This technique is particularly useful when only small amounts of the compound are available. The principle relies on the slow diffusion of the vapor of an anti-solvent into a solution of the compound, gradually inducing crystallization.
-
Prepare the Inner Vial: Dissolve a small amount of 3-Phenyl-1H-pyrazole-5-carboxamide in a minimal volume of DMF (a good solvent) in a small, open vial (e.g., a 1-dram vial).
-
Prepare the Outer Chamber: Add a larger volume of water (the anti-solvent) to a larger container, such as a beaker or a jar with a screw cap.
-
Set up the System: Place the inner vial containing the compound solution inside the larger chamber containing the anti-solvent. Ensure the inner vial does not touch the walls of the outer chamber.[7]
-
Seal and Incubate: Seal the outer chamber tightly to create a closed system. Store the setup in a location free from vibrations and temperature fluctuations.
-
Crystal Growth: Over time, the more volatile solvent (in this case, assuming some volatility difference or slow diffusion) or the anti-solvent vapor will slowly diffuse, leading to a gradual decrease in the solubility of the compound in the inner vial and the growth of crystals. This process can take several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully remove the inner vial and collect the crystals.
Sources
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymorphism and solvates of 1-acetyl-3-(phenyl)-5-(1-pyrenyl)pyrazoline: the structures, thermal and optical-physical properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. 3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | 5071-61-4 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. jocpr.com [jocpr.com]
- 9. N-methyl-3-phenyl-1H-pyrazole-5-carboxamide | C11H11N3O | CID 18870913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (PDF) Polymorphism vs. Desmotropy: The Cases of 3‐Phenyl‐and 5‐Phenyl‐1H‐pyrazoles and 3‐Phenyl‐1H‐indazole [academia.edu]
Application Note: In Vitro Kinase Inhibition Assays Using 3-Phenyl-1H-pyrazole-5-carboxamide Scaffolds
Abstract & Scientific Rationale
The 3-Phenyl-1H-pyrazole-5-carboxamide motif is a "privileged scaffold" in medicinal chemistry, extensively utilized to design Type I ATP-competitive kinase inhibitors. Its structural geometry allows the pyrazole nitrogen and the carboxamide moiety to function as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP. This enables high-affinity binding to the hinge region of various kinases, most notably Cyclin-Dependent Kinases (CDKs) and FMS-like Tyrosine Kinase 3 (FLT3) .
This application note provides a validated workflow for screening derivatives of this scaffold. We focus on an ADP-Glo™ (Luminescent ADP Detection) assay platform, which offers a universal, homogeneous, and high-sensitivity readout suitable for the nanomolar potency often exhibited by these compounds.
Key Mechanistic Insight: The Hinge Binder
The core 3-phenyl-1H-pyrazole-5-carboxamide structure typically binds as follows:
-
Hinge Interaction: The pyrazole N-H and the carboxamide oxygen/nitrogen form critical H-bonds with the kinase hinge backbone (e.g., Leu83 in CDK2).
-
Hydrophobic Pocket: The 3-phenyl group occupies the hydrophobic back-pocket (Gatekeeper region).
-
Solvent Front: Substituents on the carboxamide nitrogen extend towards the solvent front, allowing for solubility optimization.
Experimental Workflow Diagrams
Figure 1: Assay Principle & Workflow (ADP-Glo)
This diagram outlines the conversion of ATP to ADP by the kinase and the subsequent generation of a luminescent signal proportional to kinase activity.
Caption: Homogeneous ADP-Glo assay workflow. The signal is positively correlated with kinase activity and inversely correlated with inhibition.
Figure 2: Mechanism of Action (Type I Binding)
Visualizing the competitive binding at the ATP pocket.
Caption: Competitive displacement of ATP by the pyrazole-carboxamide scaffold at the kinase hinge region.
Materials & Reagents
| Component | Specification | Purpose |
| Test Compound | 3-Phenyl-1H-pyrazole-5-carboxamide derivative | Target Inhibitor |
| Kinase Enzyme | Recombinant CDK2/CycA or FLT3 (Human) | Target Enzyme |
| Substrate | Histone H1 (for CDK) or Poly(Glu,Tyr) (for FLT3) | Phosphorylation Acceptor |
| ATP | Ultra-Pure (>99%) | Co-factor (Km matched) |
| Assay Buffer | 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/mL BSA | Reaction Environment |
| DTT | 50 µM (Freshly added) | Reducing Agent |
| Detection Kit | ADP-Glo™ Kinase Assay (Promega) | Signal Generation |
| Plate | 384-well, White, Low-Volume, Polystyrene | Reaction Vessel |
Detailed Protocol: ADP-Glo Kinase Assay
Phase 1: Reagent Preparation
Objective: Prepare stable working solutions.
-
1X Kinase Buffer: Dilute 5X stock to 1X with ddH2O. Add fresh DTT (50 µM final) and MnCl2 (if required for specific kinases like FLT3).
-
Compound Preparation:
-
Dissolve 3-Phenyl-1H-pyrazole-5-carboxamide in 100% DMSO to 10 mM.
-
Perform a 1:3 serial dilution in DMSO (10 points) to generate a dose-response curve.
-
Note: Final DMSO concentration in the assay must be < 1% (typically 0.5%) to avoid enzyme denaturation.
-
-
2X Enzyme/Substrate Mix:
-
Dilute Kinase (e.g., CDK2) to 2X the optimal concentration (determined by previous titration, typically 1-5 ng/µL).
-
Add peptide substrate (e.g., Histone H1) to 2X concentration (typically 0.2 mg/mL).
-
-
2X ATP Solution:
-
Dilute Ultra-Pure ATP in 1X Kinase Buffer.
-
Critical: The concentration must be 2X the Km[ATP] of the specific kinase to ensure the assay is sensitive to ATP-competitive inhibitors (Type I).
-
Phase 2: Enzymatic Reaction (384-well format)
Objective: Allow inhibitor to bind and kinase to consume ATP.
-
Compound Addition: Transfer 50 nL of serially diluted compound into the dry 384-well plate using an acoustic dispenser (Echo) or pin tool.
-
Controls: Add DMSO only to "High Control" (Max Activity) and "Low Control" (No Enzyme) wells.
-
-
Enzyme Addition: Dispense 2.5 µL of 2X Enzyme/Substrate Mix into all wells (except "Low Control"). Add buffer to "Low Control".
-
Pre-Incubation: Centrifuge (1000 rpm, 1 min) and incubate for 10 min at RT. This allows the pyrazole scaffold to equilibrate with the hinge region before ATP competes.
-
-
Reaction Start: Dispense 2.5 µL of 2X ATP Solution to all wells.
-
Final Volume: 5 µL.
-
-
Incubation: Seal plate and incubate at Room Temperature (20-25°C) for 60 minutes.
Phase 3: Signal Detection
Objective: Convert consumed ATP data into light signal.
-
ADP-Glo Reagent: Add 5 µL of ADP-Glo Reagent to all wells.
-
Action: Stops the kinase reaction and depletes remaining unconsumed ATP.
-
Incubate 40 min at RT.
-
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent.
-
Action: Converts the generated ADP back to ATP, which is then used by Luciferase to produce light.
-
Incubate 30 min at RT.
-
-
Readout: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision, PHERAstar). Integration time: 0.5–1.0 seconds.
Data Analysis & Validation
Calculation of % Inhibition
Normalize the Raw Light Units (RLU) to controls:
Curve Fitting (IC50)
Fit the data to a sigmoidal dose-response equation (4-parameter logistic) to determine the IC50:
Quality Control Criteria (Self-Validation)
-
Z-Factor (Z'): Must be > 0.5 for a robust screening assay.
-
Signal-to-Background (S/B): Should be > 5.
-
Reference Inhibitor: Include AT7519 or Staurosporine as a positive control. The IC50 should fall within 3-fold of historical data.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Signal-to-Noise | Insufficient enzyme activity or ATP depletion incomplete. | Titrate enzyme concentration; ensure ATP purity is high; extend ADP-Glo incubation time. |
| High Variation (CV%) | Pipetting errors or bubble formation. | Centrifuge plates after every addition; use non-contact dispensers (Echo/Dragonfly). |
| Compound Precipitation | 3-Phenyl-1H-pyrazole-5-carboxamide is hydrophobic. | Ensure DMSO < 1%; check solubility in buffer before assay; use intermediate dilution plate. |
| IC50 Shift | ATP concentration mismatch. | Verify ATP concentration is at Km. If ATP >> Km, competitive inhibitors will appear less potent. |
References
-
Design and synthesis of 3-phenyl-1H-pyrazole-5-carboxamide deriv
- Context: Establishes the scaffold as a CDK2/CDK4 inhibitor.
-
Source:
-
Discovery of 3-phenyl-1H-5-pyrazolylamine-based deriv
- Context: Validates the scaffold for FLT3 tyrosine kinase inhibition in AML.
-
Source:
-
ADP-Glo™ Kinase Assay Technical Manual.
- Context: Standard operating procedure for the detection method.
-
Source:
-
Assay Guidance Manual: In Vitro Enzyme Inhibition.
- Context: Best practices for IC50 and Z-factor calcul
-
Source:
Application Notes and Protocols for the In Vivo Formulation of 3-Phenyl-1H-pyrazole-5-carboxamide
Introduction: Navigating the Preclinical Formulation of a Promising Pyrazole Moiety
3-Phenyl-1H-pyrazole-5-carboxamide and its analogs represent a class of compounds with significant therapeutic potential, frequently investigated for their diverse biological activities.[1][2] However, a common hurdle in the preclinical development of these molecules is their characteristically low aqueous solubility. This presents a significant challenge for in vivo studies, where achieving adequate bioavailability and consistent exposure is paramount for obtaining meaningful and reproducible data. The planar, aromatic nature of the pyrazole ring system can contribute to strong crystal lattice energy, making it difficult for the compound to dissolve in physiological fluids.[3]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing a systematic approach to the formulation of 3-Phenyl-1H-pyrazole-5-carboxamide for in vivo applications. We will move beyond generic protocols, offering a rationale-driven framework for formulation design, practical experimental workflows, and detailed step-by-step instructions.
Physicochemical Landscape: Anticipated Challenges with 3-Phenyl-1H-pyrazole-5-carboxamide
Expected Physicochemical Properties:
| Property | Anticipated Characteristic | Rationale & Implications for Formulation |
| Aqueous Solubility | Low | The presence of a phenyl group and the pyrazole ring suggests poor water solubility. This is a primary obstacle to achieving sufficient drug exposure in vivo.[3][4] |
| pKa | Weakly basic/acidic | The pyrazole ring contains both a weakly acidic N-H proton and a weakly basic nitrogen atom.[5] This suggests that solubility may be pH-dependent, potentially increasing in acidic or basic conditions, although the effect might be minimal. |
| LogP | Moderately high | The combination of aromatic rings and polar amide and pyrazole functionalities likely results in a moderate octanol-water partition coefficient, suggesting good membrane permeability but also contributing to low aqueous solubility. |
| Chemical Stability | Generally stable, potential for pH-dependent hydrolysis and photodegradation | The amide bond may be susceptible to hydrolysis under strongly acidic or basic conditions. Aromatic systems can also be prone to photodegradation. Stability studies are crucial to ensure the integrity of the formulation. |
This profile strongly suggests that 3-Phenyl-1H-pyrazole-5-carboxamide falls into the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility and potentially variable permeability. Therefore, enabling formulations are essential for successful in vivo evaluation.
Formulation Development Workflow: A Strategic Approach
A systematic, multi-tiered approach is recommended to identify a suitable and robust formulation for in vivo studies. This workflow is designed to efficiently screen various formulation strategies and identify a lead candidate for further characterization and use.
Figure 1: A strategic workflow for the formulation development of poorly soluble compounds like 3-Phenyl-1H-pyrazole-5-carboxamide.
Experimental Protocols: From Screening to In Vivo Dosing Solutions
The following protocols provide a detailed, step-by-step guide for preparing and evaluating various formulations.
Protocol 1: Solubility Screening in Biorelevant Media and Organic Solvents
Objective: To determine the approximate solubility of 3-Phenyl-1H-pyrazole-5-carboxamide in a range of vehicles to guide formulation selection.
Materials:
-
3-Phenyl-1H-pyrazole-5-carboxamide
-
Phosphate-buffered saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Fasted State Simulated Intestinal Fluid (FaSSIF)
-
Fed State Simulated Intestinal Fluid (FeSSIF)
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Tween® 80
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Vials, shaker, centrifuge, HPLC system
Procedure:
-
Add an excess amount of 3-Phenyl-1H-pyrazole-5-carboxamide to a known volume of each solvent in a sealed vial.
-
Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[6]
Data Presentation:
| Solvent/Vehicle | Approximate Solubility (µg/mL) | Observations |
| PBS, pH 7.4 | ||
| SGF, pH 1.2 | ||
| FaSSIF | ||
| FeSSIF | ||
| PEG 400 | ||
| Propylene Glycol | ||
| DMSO | ||
| Ethanol | ||
| 5% Tween® 80 in water | ||
| 20% HP-β-CD in water |
Protocol 2: Preparation of a Co-solvent-Based Formulation for Oral Gavage
Rationale: Co-solvents are often the first-line approach for increasing the solubility of non-polar compounds for preclinical studies due to their simplicity and the large body of historical data. A combination of a water-miscible organic solvent and a surfactant can often provide a stable and effective vehicle.
Example Formulation (10 mg/mL):
-
10% DMSO, 40% PEG 400, 5% Tween® 80, 45% Saline
Step-by-Step Preparation:
-
Weigh the required amount of 3-Phenyl-1H-pyrazole-5-carboxamide.
-
Add the DMSO to the compound and vortex until fully dissolved.
-
Add the PEG 400 and vortex to mix.
-
Add the Tween® 80 and vortex to mix.
-
Slowly add the saline while vortexing to avoid precipitation.
-
Visually inspect the final formulation for clarity and any signs of precipitation.
Protocol 3: Preparation of a Cyclodextrin-Based Formulation for Intravenous Injection
Rationale: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. HP-β-CD is commonly used in parenteral formulations due to its favorable safety profile.
Example Formulation (5 mg/mL):
-
20% (w/v) HP-β-CD in Saline
Step-by-Step Preparation:
-
Prepare a 20% (w/v) solution of HP-β-CD in saline. This may require gentle heating and stirring to fully dissolve the cyclodextrin.
-
Allow the cyclodextrin solution to cool to room temperature.
-
Add the weighed 3-Phenyl-1H-pyrazole-5-carboxamide to the cyclodextrin solution.
-
Stir or sonicate the mixture until the compound is fully dissolved. This may take some time.
-
Filter the final solution through a 0.22 µm sterile filter for IV administration.
Stability Considerations: Ensuring Formulation Integrity
The chemical and physical stability of the formulation is critical for the reliability of in vivo studies.
Key Stability Aspects to Evaluate:
-
Short-Term Stability: Assess the stability of the formulation at room temperature and under refrigerated conditions for the expected duration of the in vivo experiment.
-
Freeze-Thaw Stability: If the formulation is to be stored frozen, evaluate its stability after multiple freeze-thaw cycles.
-
pH-Dependent Stability: The stability of pyrazole derivatives can be influenced by pH.[3] If the formulation is buffered, ensure the compound is stable at that pH.
A simple stability study involves storing the formulation under the desired conditions and periodically analyzing the concentration of the active ingredient and observing for any physical changes (e.g., precipitation, color change).
Analytical Characterization of Formulations
A validated analytical method is essential for accurately determining the concentration of 3-Phenyl-1H-pyrazole-5-carboxamide in the formulations and for stability testing.
Recommended Analytical Technique:
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used method for the quantification of small molecules in solution.[6] A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., formic acid or trifluoroacetic acid) is a good starting point for method development.
Conclusion: A Pathway to Successful In Vivo Evaluation
The successful in vivo evaluation of 3-Phenyl-1H-pyrazole-5-carboxamide hinges on the development of a formulation that can overcome its inherent poor aqueous solubility. By adopting a systematic approach that begins with understanding the compound's physicochemical properties and progresses through a tiered formulation screening strategy, researchers can identify a suitable vehicle for their preclinical studies. The protocols and principles outlined in this guide provide a solid foundation for this critical step in the drug development process. It is always recommended to start with the simplest formulation that meets the requirements of the study and to thoroughly characterize the final formulation for concentration, homogeneity, and stability.
References
-
Alfei, S., Brullo, C., Spallarossa, A., & Zuccari, G. (2022). From Weakly Active Insoluble Pyrazoles Not Clinically Administrable, New Potent Antibacterial Water-Soluble Nanoparticles Using Cationic Dendrimers as Solubilizing Agents. IRIS. Available from: [Link]
-
Alfei, S., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. MDPI. Available from: [Link]
-
PubChem. (n.d.). Pyrazole-5-carboxylic acid, 3-phenyl-. National Center for Biotechnology Information. Available from: [Link]
-
European Medicines Agency. (2011). ICH guideline Q2(R1) on validation of analytical procedures: text and methodology. Available from: [Link]
-
PubChem. (n.d.). N-methyl-3-phenyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. Available from: [Link]
-
Makhanya, M. Z., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC. Available from: [Link]
-
Ghorab, M. M., et al. (2011). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Molecules. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available from: [Link]
-
Nair, A. B., et al. (2019). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. PMC. Available from: [Link]
-
Al-Suwaidan, I. A., et al. (2021). Pyrazole Derivatives As Potent EGFR Inhibitors: synthesis, Biological Evaluation and In Silico and Biodistribution Study. ResearchGate. Available from: [Link]
-
Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. Available from: [Link]
-
Chowdary, T. K., et al. (2025). Development of 5-(Aryl)-3-phenyl-1H-pyrazole Derivatives as Potent Antimicrobial Compounds. ResearchGate. Available from: [Link]
-
Stenutz, R. (n.d.). 3-phenyl-1H-pyrazole-5-carboxylic acid. Available from: [Link]
-
Clegg, W., et al. (2011). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry. Available from: [Link]
-
Wang, Y., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. Available from: [Link]
Sources
- 1. Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents stimulating both insulin secretion and glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. discovery.researcher.life [discovery.researcher.life]
Designing 3-Phenyl-1H-pyrazole-5-carboxamide Analogs for Drug Discovery: An Application Guide
Introduction: The Privileged Pyrazole Scaffold
In the landscape of medicinal chemistry, the pyrazole ring system stands out as a "privileged scaffold."[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous clinically successful drugs.[2][3][4] Its unique electronic properties—featuring both a hydrogen bond donor (the N-1 pyrrole-like nitrogen) and a hydrogen bond acceptor (the N-2 pyridine-like nitrogen)—allow for versatile and specific interactions with biological targets.[2][5] The 3-Phenyl-1H-pyrazole-5-carboxamide core, in particular, offers a robust and synthetically accessible framework for developing inhibitors against a wide range of targets, including kinases, enzymes, and receptors, making it a focal point for modern drug discovery programs.[1][6][7]
This guide provides an in-depth exploration of the design, synthesis, and evaluation of 3-Phenyl-1H-pyrazole-5-carboxamide analogs. It is structured to provide researchers, scientists, and drug development professionals with both the strategic rationale and the detailed protocols necessary to navigate the complexities of hit-to-lead and lead optimization campaigns.
I. Strategic Design Principles
The design of a successful drug candidate is a multi-parameter optimization challenge. For the 3-Phenyl-1H-pyrazole-5-carboxamide scaffold, the key to unlocking potency, selectivity, and favorable drug-like properties lies in the systematic exploration of its three primary diversification points.
Diagram: Core Scaffold and Diversification Points
Caption: Key points for chemical modification on the scaffold.
The C3-Phenyl Ring (R1): Probing Target Interactions
The phenyl group at the C3 position often serves as a primary anchor into a hydrophobic pocket of the target protein. Modifications here are critical for establishing initial potency and selectivity.
-
Rationale for Modification:
-
Structure-Activity Relationship (SAR): Introducing small alkyl or halogen substituents (e.g., -CH₃, -Cl, -F) at the ortho, meta, or para positions can systematically probe the steric and electronic requirements of the binding pocket. For instance, in cannabinoid receptor antagonists, a para-substituted phenyl ring at this position was found to be critical for potent activity.[8]
-
Improving Physicochemical Properties: Fluorine substitution can enhance metabolic stability and binding affinity through favorable electrostatic interactions, while polar groups like hydroxyl (-OH) or methoxy (-OCH₃) can improve solubility.
-
The N1-Pyrazole Position (R2): Tuning Drug-like Properties
The N1 position of the pyrazole ring is often solvent-exposed and provides a powerful handle for modulating the molecule's overall physicochemical profile without drastically altering core binding interactions.
-
Rationale for Modification:
-
Solubility and Permeability: Introducing small, polar, or ionizable groups can significantly enhance aqueous solubility. Conversely, appending small alkyl or cycloalkyl groups can increase lipophilicity to improve membrane permeability.
-
Selectivity and Off-Target Effects: The nature of the N1 substituent can influence the orientation of the entire molecule within the binding site, which can be exploited to gain selectivity against closely related protein family members. Preventing certain hydrogen bond interactions by substituting the N1 nitrogen can be detrimental to the activity for some targets, highlighting its importance.[9]
-
The C5-Carboxamide Group (R3): The Engine of Potency and PK
The carboxamide moiety is a versatile functional group that acts as both a hydrogen bond donor and acceptor. The "R3" group attached to the amide nitrogen is a primary driver of potency and allows for significant modulation of pharmacokinetic (PK) properties.
-
Rationale for Modification:
-
Vectorial Exploration: The R3 group can be extended to pick up additional interactions with the target protein, often leading to substantial gains in potency. A wide variety of commercially available amines allows for the rapid generation of diverse libraries to explore this chemical space.[10]
-
Bioisosteric Replacement: The classic amide bond, while effective, can be susceptible to in vivo enzymatic hydrolysis.[11] Replacing the carboxamide with a more stable bioisostere is a key strategy in lead optimization. This approach aims to mimic the size, shape, and electronic properties of the original group while improving metabolic stability or other properties.[12]
-
Table 1: Common Bioisosteres for the Carboxamide Moiety
| Original Group | Bioisostere Example | Key Property Change |
| Carboxamide | 1,2,4-Oxadiazole | Improves metabolic stability against hydrolysis.[11] |
| Carboxamide | 1,2,3-Triazole | Can mimic both H-bond donor/acceptor properties, enhances stability.[11] |
| Carboxamide | Acyl Sulfonamide | Increases acidity, can alter binding interactions and solubility. |
| Carboxamide | Tetrazole | Often used as a carboxylic acid bioisostere, but can also replace amides in certain contexts to modulate acidity and lipophilicity.[12] |
II. Synthetic Strategy and Core Protocols
A robust and flexible synthetic route is paramount for an efficient drug discovery campaign. The most common and versatile strategy for this scaffold involves the initial construction of a pyrazole-5-carboxylic acid intermediate, followed by a late-stage amidation step. This approach allows for maximal diversification at the R3 position.[6]
Diagram: General Synthetic Workflow
Caption: A modular workflow for synthesizing analog libraries.
Protocol 2.1: Synthesis of Ethyl 3-Phenyl-1H-pyrazole-5-carboxylate
This protocol describes the foundational Knorr pyrazole synthesis to create the core heterocyclic intermediate.
Objective: To synthesize the ethyl ester precursor for the target carboxylic acid.
Materials:
-
Substituted Acetophenone (1.0 eq)
-
Diethyl oxalate (1.2 eq)
-
Sodium ethoxide (2.0 eq)
-
Ethanol (anhydrous)
-
Hydrazine hydrate or substituted hydrazine hydrochloride (1.1 eq)
-
Glacial acetic acid
Procedure:
-
Claisen Condensation: To a solution of sodium ethoxide (2.0 eq) in anhydrous ethanol, add the substituted acetophenone (1.0 eq) dropwise at 0 °C. After stirring for 15 minutes, add diethyl oxalate (1.2 eq) dropwise. Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by Thin Layer Chromatography (TLC) for consumption of the starting material.
-
Work-up & Isolation: Quench the reaction by pouring it into ice-cold water. Acidify with 2N HCl to pH ~4-5. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-diketone intermediate.
-
Pyrazole Formation: Dissolve the crude diketone in glacial acetic acid. Add the hydrazine derivative (1.1 eq). Heat the reaction mixture to reflux (approx. 118 °C) for 4-6 hours.
-
Purification: Cool the reaction mixture to room temperature and pour it into ice water. A solid precipitate should form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum to yield the ethyl 3-phenyl-1H-pyrazole-5-carboxylate. The product can be further purified by recrystallization from ethanol/water if necessary.
Protocol 2.2: Hydrolysis to 3-Phenyl-1H-pyrazole-5-carboxylic Acid
Objective: To generate the key carboxylic acid intermediate for amide coupling.
Materials:
-
Ethyl 3-phenyl-1H-pyrazole-5-carboxylate (1.0 eq)
-
Sodium hydroxide (NaOH) (4.0 eq)
-
Methanol or Ethanol
-
Water
-
1M Hydrochloric acid (HCl)
Procedure:
-
Saponification: Dissolve the pyrazole ester (1.0 eq) in methanol or ethanol. Add an aqueous solution of NaOH (4.0 eq).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ester.[13]
-
Isolation: Remove the alcohol solvent under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Precipitation: Carefully acidify the solution to pH 2-3 with 1M HCl. A white or off-white precipitate of the carboxylic acid will form.[6]
-
Purification: Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash the filter cake with cold water, and dry under high vacuum. The product is often of sufficient purity for the next step.[6][13]
Protocol 2.3: Amide Coupling to Generate Final Analogs
This protocol uses a standard coupling agent, EDC, which is efficient and produces a water-soluble urea byproduct that is easily removed.[14]
Objective: To couple the pyrazole carboxylic acid with a diverse set of amines.
Materials:
-
3-Phenyl-1H-pyrazole-5-carboxylic acid (1.0 eq)
-
Desired amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF, anhydrous)
Procedure:
-
Activation: In a round-bottom flask under a nitrogen atmosphere, dissolve the pyrazole carboxylic acid (1.0 eq), EDC (1.5 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes. This forms the active ester intermediate.
-
Coupling: Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 eq).
-
Reaction: Stir the reaction at room temperature for 8-16 hours. Monitor progress by LC-MS or TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the final 3-phenyl-1H-pyrazole-5-carboxamide analog. Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
III. Biological Evaluation: A Tiered Screening Approach
A successful drug discovery program relies on a logical, tiered approach to biological evaluation, often called a screening cascade. This strategy uses high-throughput, cost-effective assays early on to identify promising hits and reserves more complex, resource-intensive assays for later-stage, optimized leads.
Diagram: The Drug Discovery Screening Cascade
Caption: A strategic workflow for compound evaluation.
Protocol 3.1: Tier 1 - Primary Biochemical Assay (Example: Kinase Inhibition)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized analogs against a purified target enzyme.
Methodology: The ADP-Glo™ Kinase Assay (Promega) is a widely used, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 96-well or 384-well plate.
-
Kinase Reaction:
-
To the wells of an assay plate, add the kinase, the appropriate substrate, and the assay buffer.
-
Add the serially diluted compounds. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of kinase inhibition for each concentration relative to controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3.2: Tier 2 - Early ADME-Tox Profiling
Objective: To identify potential liabilities early in the discovery process to deprioritize compounds with unfavorable properties.[12]
Key Assays:
-
Aqueous Solubility: Kinetic solubility measurement using turbidimetry. Poor solubility can be a major obstacle to obtaining reliable biological data and achieving in vivo efficacy.
-
Metabolic Stability (Microsomes): Incubate the compound with liver microsomes (human, rat) and a co-factor (NADPH). Measure the disappearance of the parent compound over time via LC-MS/MS to determine its intrinsic clearance.[11] This assay predicts how quickly the compound will be metabolized by major drug-metabolizing enzymes.
-
CYP450 Inhibition: Assess the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 isoforms (e.g., 3A4, 2D6, 2C9) using commercially available fluorescent or luminescent probe substrates.
-
Cytotoxicity: Determine the concentration at which the compound causes cell death in a standard cell line (e.g., HepG2, HEK293) using an assay that measures ATP levels (e.g., CellTiter-Glo®, Promega) or membrane integrity.
Table 2: Representative Data from an Early ADME-Tox Screen
| Compound ID | Primary IC₅₀ (nM) | Kinetic Solubility (µM) | Microsomal Half-Life (t½, min) | CYP3A4 IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) |
| PYZ-001 | 50 | 25 | 45 | > 50 | > 50 |
| PYZ-002 | 15 | < 1 | 65 | 2.5 | 15 |
| PYZ-003 | 250 | > 100 | 15 | > 50 | > 50 |
| PYZ-004 | 45 | 30 | > 90 | > 50 | 48 |
Data Interpretation: PYZ-001 and PYZ-004 show a good balance of potency and initial ADME properties. PYZ-002, despite being potent, has significant liabilities (poor solubility, CYP inhibition, cytotoxicity) and would likely be deprioritized. PYZ-003 has poor potency but favorable properties, suggesting its scaffold might be useful if potency can be improved.
IV. Conclusion and Future Directions
The 3-Phenyl-1H-pyrazole-5-carboxamide scaffold represents a highly fertile ground for the discovery of novel therapeutics. Its synthetic tractability and the clear, logical points for chemical diversification allow for the systematic optimization of potency, selectivity, and pharmacokinetic properties. By integrating rational design principles with a tiered evaluation strategy, research teams can efficiently navigate the complex path from an initial hit to a viable drug candidate. The protocols and workflows described herein provide a comprehensive framework for harnessing the full potential of this privileged chemical class. Future work will continue to focus on developing novel synthetic methodologies, exploring new bioisosteric replacements, and applying advanced computational tools to predict compound properties and accelerate the design-make-test-analyze cycle.
References
-
Hypha Discovery. (2022, July 20). Bioisosteres that influence metabolism. Available at: [Link]
-
Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Available at: [Link]
-
Drug Discovery World. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Available at: [Link]
-
VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Available at: [Link]
-
Gao, C., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]
-
de Oliveira, C. S., et al. (2019). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. Available at: [Link]
-
Grewal, R., et al. (2017). Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents. ResearchGate. Available at: [Link]
-
Toma, I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
-
Rani, P., et al. (2023). Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. Bangladesh Journal of Pharmacology. Available at: [Link]
-
Zaib, Z. A., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. ResearchGate. Available at: [Link]
-
Arslan, O., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed. Available at: [Link]
-
Al-Warhi, T., et al. (2024). Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. MDPI. Available at: [Link]
-
Zhang, Y., et al. (2024). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]
-
Lanigan, R. M., et al. (2013). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. Available at: [Link]
-
Capriati, V., et al. (2022). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. Available at: [Link]
-
Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
-
Liu, X., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. Available at: [Link]
-
Gomaa, M. A.-M. (2012). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Molecules. Available at: [Link]
-
Gomaa, M. A.-M., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. Available at: [Link]
-
Freitas, A. C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]
-
Nagarapu, L., et al. (2007). Current status of pyrazole and its biological activities. PMC. Available at: [Link]
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Troubleshooting & Optimization
Troubleshooting cyclization failures in pyrazole-5-carboxamide synthesis
Technical Support Center: Pyrazole-5-Carboxamide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pyrazole-5-carboxamide synthesis. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during the critical cyclization step and subsequent functional group manipulations. Pyrazole and its derivatives are cornerstone scaffolds in medicinal chemistry, appearing in numerous established drugs[1][2][3]. The successful and efficient synthesis of these heterocycles is therefore of paramount importance.
This document moves beyond simple protocols to explain the underlying chemical principles, helping you not only to solve current issues but also to anticipate and prevent future synthetic failures.
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile strategy for synthesizing pyrazole-5-carboxamides?
The most widely adopted and flexible approach is a multi-step sequence often referred to as "Strategy A".[4] This involves first constructing the pyrazole core with an ester group at the C5 position, which is then hydrolyzed to a carboxylic acid and subsequently coupled with a desired amine to form the final carboxamide.[4] This strategy's key advantage is the ability to perform late-stage diversification, allowing a single pyrazole acid intermediate to be converted into a library of different amides.[4]
Q2: What is the Knorr pyrazole synthesis, and why is it so fundamental?
The Knorr pyrazole synthesis, first reported in 1883, is the classical and most common method for forming the pyrazole ring.[1][5][6] It involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or an equivalent biselectrophile) and a hydrazine derivative.[5][6] Its prevalence is due to the wide availability of starting materials and its general reliability. The reaction is typically catalyzed by a small amount of acid in a protic solvent like ethanol.[4][6]
Q3: What are the primary challenges I should anticipate in this synthesis?
The three most common challenges are:
-
Low or No Yield of the Cyclized Product: This can stem from issues with starting material quality, reaction conditions, or inherent substrate reactivity.
-
Formation of Regioisomers: When using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, two different pyrazole isomers can form, often leading to difficult purification.[1]
-
Difficulties in Post-Cyclization Steps: Incomplete ester hydrolysis or failed amide coupling are common downstream bottlenecks.
Troubleshooting Guide: Cyclization & Elaboration
This section addresses specific experimental failures in a question-and-answer format.
Issue 1: Low or No Yield of the Pyrazole-5-Carboxylate Ester
Q: My TLC analysis shows only starting materials (1,3-dicarbonyl and hydrazine) even after extended reflux. What's going wrong?
A: This points to a failure in reaction initiation, which can have several root causes. Let's diagnose them systematically.
-
Cause A: Ineffective Catalysis. The Knorr reaction typically requires a catalytic amount of acid to activate the carbonyl group for nucleophilic attack by the hydrazine.[6] Without it, the reaction can be exceedingly slow.
-
Cause B: Poor Quality or Inappropriate Starting Materials. The purity and structure of your reactants are critical.
-
Hydrazine Reactivity: Substituted hydrazines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly. Hydrazine salts (e.g., hydrochloride) must be neutralized or reacted under conditions that free the nucleophilic base.
-
1,3-Dicarbonyl Stability: Some 1,3-dicarbonyl compounds, particularly β-ketoaldehydes, can be unstable. Ensure their purity before starting. Also, consider the stability of the enol form, which can play a crucial role in the reaction.[8]
-
Solution: Verify the purity of your starting materials by NMR or other appropriate methods. If using a hydrazine salt, add an equivalent of a non-nucleophilic base or use conditions designed for such substrates. For less reactive hydrazines, you may need to increase the reaction temperature or consider microwave-assisted synthesis to reduce reaction times.[9]
-
-
Cause C: Incorrect Solvent or Temperature.
-
Solution: Ethanol is the most common solvent and typically requires heating to reflux.[4] If the reaction is still sluggish, consider switching to a higher-boiling solvent like n-butanol. However, be aware that higher temperatures can sometimes promote side reactions. For sensitive substrates, running the reaction at room temperature for a longer duration may be necessary.
-
Issue 2: My Reaction Produces a Mixture of Two Products That Are Difficult to Separate.
Q: I'm reacting phenylhydrazine with ethyl benzoylpyruvate and getting two isomers. How can I improve the regioselectivity?
A: This is the classic challenge of regioselectivity in the Knorr synthesis.[1] The outcome depends on which of the two non-equivalent carbonyls of the 1,3-dicarbonyl is attacked first by the substituted nitrogen of the hydrazine.
-
Cause: Lack of Electronic or Steric Differentiation. The initial nucleophilic attack is directed by a combination of sterics and electronics. When the two carbonyls are very similar in reactivity, a mixture is often unavoidable under standard conditions.
-
Solution 1: Exploit Solvent Effects. This is a highly effective and often overlooked strategy. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as the solvent can dramatically increase regioselectivity. These solvents can form hydrogen bonds and selectively activate one carbonyl group over the other, directing the initial attack and favoring the formation of a single regioisomer.
-
Solution 2: Modify the Synthetic Strategy. If solvent engineering fails, a different synthetic route may be necessary.
-
Use a Symmetrical Reagent: If possible, start with a symmetrical 1,3-dicarbonyl or use unsubstituted hydrazine (H₂NNH₂). This circumvents the problem entirely, although it may require N-alkylation or N-arylation in a later step.
-
Use Pre-formed Enaminones: Reacting a β-enaminone with a hydrazine can offer higher regioselectivity, as the initial Michael addition is often more selective than carbonyl condensation.[10]
-
-
Solution 3: Catalyst Control. The use of specific Lewis acid catalysts can sometimes influence the regiochemical outcome by selectively coordinating to one of the carbonyl groups.[8]
| Parameter | Standard Conditions (Ethanol) | Improved Conditions (HFIP) | Rationale |
| Solvent | Ethanol | 1,1,1,3,3,3-Hexafluoro-2-propanol | Fluorinated alcohol selectively activates one carbonyl via hydrogen bonding. |
| Typical Isomer Ratio | 1:1 to 3:1 | >10:1 | Dramatically enhanced regioselectivity. |
| Temperature | Reflux (~78 °C) | Room Temperature to Reflux | Often proceeds under milder conditions. |
Issue 3: The Reaction Works, but the Work-up is Problematic.
Q: After cyclization, I get a persistent emulsion during my aqueous extraction / My product won't precipitate from the reaction mixture. What should I do?
A: Work-up issues are common when dealing with nitrogen-containing heterocycles, which can have varying polarity and basicity.
-
Problem A: Emulsion Formation.
-
Cause: Emulsions are often caused by amphiphilic impurities or by the product itself acting as a surfactant.
-
Solution:
-
Add Brine: Break up the emulsion by washing with a saturated NaCl solution. This increases the ionic strength of the aqueous phase, forcing the organic components out.
-
Filter: Pass the entire mixture through a pad of Celite or filter paper to break up the suspended particles.
-
Change Solvent: If the emulsion persists, try a different extraction solvent.
-
-
-
Problem B: Product Fails to Precipitate.
-
Cause: The product may be too soluble in the reaction solvent, even after cooling.
-
Solution:
-
Reduce Solvent Volume: Concentrate the reaction mixture using a rotary evaporator.[4] The product may then precipitate.
-
Anti-Solvent Addition: If the product is soluble in ethanol, carefully pour the concentrated reaction mixture into a large volume of cold water or a non-polar solvent like hexanes.[9] The product should precipitate and can be collected by filtration.[7]
-
Perform a Liquid-Liquid Extraction: If precipitation fails, perform a full aqueous work-up by diluting with a solvent like ethyl acetate, washing with water and brine, drying the organic layer, and concentrating to obtain the crude product for purification.[4]
-
-
Issue 4: Failure in Ester Hydrolysis or Amide Coupling
Q: My pyrazole-5-carboxylate ester won't hydrolyze to the carboxylic acid. / My amide coupling reaction is failing.
A: These are common downstream challenges.
-
Problem A: Incomplete Hydrolysis.
-
Cause: The ester may be sterically hindered, or the reaction conditions may be too mild.
-
Solution: Standard conditions involve LiOH or NaOH in a THF/water mixture.[4] If this fails, increase the temperature (e.g., to 40-50 °C) and/or use a larger excess of the base (2-3 equivalents).[4] Monitor carefully by TLC to avoid potential side reactions.
-
-
Problem B: Failed Amide Coupling.
-
Cause: This is almost always due to either poor activation of the carboxylic acid or the presence of moisture.
-
Solution:
-
Acid Chloride Method: This is a robust method. Convert the pyrazole carboxylic acid to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride in an anhydrous solvent like DCM.[4] The crude acid chloride is typically used immediately by reacting it with the desired amine in the presence of a base like triethylamine.[4] Crucially, all reagents and solvents must be anhydrous.
-
Peptide Coupling Reagents: Use standard coupling agents like HATU, HOBt/EDC, or BOP. These are effective but sensitive to moisture and require anhydrous conditions.
-
-
Visualized Workflows and Logic
General Synthetic Workflow (Strategy A)
The diagram below outlines the most common synthetic sequence for preparing pyrazole-5-carboxamides.
Caption: General workflow for pyrazole-5-carboxamide synthesis.
Troubleshooting Decision Tree for Low Cyclization Yield
This chart provides a logical path for diagnosing the cause of a failed cyclization reaction.
Caption: Troubleshooting logic for low pyrazole cyclization yield.
Key Experimental Protocols
The following protocols are generalized and should be adapted based on the specific substrates being used.
Protocol 1: Synthesis of Pyrazole-5-carboxylate Ester (Knorr Cyclocondensation)
Objective: To synthesize an ethyl 1,3-disubstituted-1H-pyrazole-5-carboxylate.
Materials:
-
Substituted hydrazine (e.g., phenylhydrazine) (1.0 eq)
-
β-ketoester (e.g., ethyl 2,4-dioxovalerate) (1.0 eq)
-
Ethanol (or TFE for improved regioselectivity)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the hydrazine derivative (1.0 eq) in ethanol (to make an approx. 0.2 M solution).[4]
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[4]
-
Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.[4]
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure. If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.[7]
-
If no precipitate forms, perform an aqueous workup as described in the troubleshooting section.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure pyrazole-5-carboxylate ester.[4]
Protocol 2: Ester Hydrolysis to Carboxylic Acid
Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-5-carboxylic acid.
Materials:
-
Pyrazole-5-carboxylate ester (from Protocol 1) (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 eq)
-
Tetrahydrofuran (THF) and Water (3:1 co-solvent)
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Dissolve the pyrazole ester (1.0 eq) in a 3:1 mixture of THF and water.[4]
-
Add the base (NaOH or LiOH, 2.0 eq) and stir vigorously at room temperature or with gentle heating (40-50 °C).[4]
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).[4]
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.[4]
-
Stir the mixture in the ice bath for an additional 30 minutes.
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Dry the product under high vacuum. The product is often pure enough for the next step without further purification.[4]
References
-
F. A. El-Daly, et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
A. A. El-Rashedy, et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
- Various Authors. (2026).
-
J&K Scientific LLC (2025). Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
T. J. J. Müller, et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
F. A. El-Daly, et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
A. V. M. S. Mohan, et al. (2021). Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. ResearchGate. [Link]
-
S. S. Honmane, et al. (2026). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research. [Link]
-
A. V. M. S. Mohan, et al. (2021). Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. The Journal of Organic Chemistry. [Link]
-
S. C. Azcárate, et al. (2010). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. [Link]
-
Y. Xiao, et al. (2019). Domino C-H Sulfonylation and Pyrazole Annulation for Fully Substituted Pyrazole Synthesis in Water Using Hydrophilic Enaminones. The Journal of Organic Chemistry. [Link]
-
A. A. El-Rashedy, et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
W. Bawazir (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. [Link]
-
G. Giacomelli, et al. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. Tetrahedron. [Link]
- Various Inventors (2017). Catalytic hydrogenation process for preparing pyrazoles.
-
Various Authors (2024). Advances in Pyrazoles Rings' Syntheses by Heterogeneous Catalysts, Ionic Liquids, and Multicomponent Reactions - A Review. ResearchGate. [Link]
-
Organic Chemistry Portal (2025). Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
S. S. Dodamani, et al. (2012). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of Drug Development and Research. [Link]
-
A. A. Aly, et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. [Link]
-
A. A. El-Rashedy, et al. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia MDPI. [Link]
-
A. Joshi, et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. [Link]
-
A. V. Popov, et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [Link]
-
S. Singh, et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
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Validation & Comparative
A Comprehensive Guide to the 1H NMR Interpretation of 3-Phenyl-1H-pyrazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for determining the structure of organic molecules in solution. This guide provides an in-depth, technical analysis of the 1H NMR spectrum of 3-Phenyl-1H-pyrazole-5-carboxamide, a heterocyclic scaffold of significant interest in medicinal chemistry.
This guide moves beyond a simple recitation of spectral data. As Senior Application Scientists, we delve into the causality behind the observed chemical shifts and coupling patterns, offering insights grounded in fundamental principles and comparative data from related structures. We will explore not only the interpretation of the 1H NMR spectrum but also contextualize its utility by comparing it with other analytical techniques, providing a holistic understanding of its strengths and limitations in the structural characterization of this important class of molecules.
The Structural Landscape: Understanding 3-Phenyl-1H-pyrazole-5-carboxamide
Before delving into the spectral analysis, it is crucial to understand the molecular architecture of 3-Phenyl-1H-pyrazole-5-carboxamide. The molecule consists of a five-membered pyrazole ring, substituted with a phenyl group at the C3 position and a carboxamide group at the C5 position. The presence of aromatic and heteroaromatic rings, coupled with the amide functionality, gives rise to a distinct 1H NMR spectrum.
Acquiring the Spectrum: A Protocol for Reliable Data
To ensure the acquisition of a high-quality 1H NMR spectrum, a standardized experimental protocol is essential. The following methodology is recommended for the preparation and analysis of 3-Phenyl-1H-pyrazole-5-carboxamide.
Experimental Protocol: 1H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 3-Phenyl-1H-pyrazole-5-carboxamide.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6) or chloroform-d (CDCl3), in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts of labile protons (NH and NH2). DMSO-d6 is often preferred for its ability to slow down the exchange of amide and NH protons, leading to sharper signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shift scale (δ = 0.00 ppm).
-
-
Instrumental Parameters:
-
The 1H NMR spectrum should be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher.
-
Standard acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
A sufficient number of scans (typically 16 or 32) should be acquired to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
The acquired free induction decay (FID) is processed by applying a Fourier transform.
-
Phase and baseline corrections are applied to the resulting spectrum to ensure accurate integration and peak picking.
-
Interpreting the 1H NMR Spectrum: A Signal-by-Signal Analysis
The 1H NMR spectrum of 3-Phenyl-1H-pyrazole-5-carboxamide is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. Based on data from structurally related compounds, we can predict the approximate chemical shifts and multiplicities of these signals.
Predicted 1H NMR Spectral Data for 3-Phenyl-1H-pyrazole-5-carboxamide
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-4 (pyrazole) | ~7.0 - 7.5 | Singlet (s) | 1H |
| Phenyl-H (ortho) | ~7.7 - 7.9 | Doublet (d) or Multiplet (m) | 2H |
| Phenyl-H (meta, para) | ~7.3 - 7.5 | Multiplet (m) | 3H |
| -CONH2 (amide) | ~7.5 - 8.5 (two broad singlets) | Broad Singlet (br s) | 2H |
| N-H (pyrazole) | ~13.0 - 14.0 | Broad Singlet (br s) | 1H |
Detailed Interpretation:
-
Pyrazole H-4 Proton (Singlet, ~7.0 - 7.5 ppm): The proton at the C4 position of the pyrazole ring is expected to appear as a sharp singlet. Its chemical shift is influenced by the electronic effects of the adjacent phenyl and carboxamide groups. In a similar compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the H-4 proton appears at 5.98 ppm, however, the carboxamide group is expected to be more electron-withdrawing, shifting this proton further downfield.[1]
-
Phenyl Protons (Multiplets, ~7.3 - 7.9 ppm): The five protons of the phenyl group at the C3 position will resonate in the aromatic region of the spectrum. The two ortho-protons are expected to be the most deshielded due to their proximity to the pyrazole ring and will likely appear as a doublet or multiplet around 7.7-7.9 ppm. The meta- and para-protons will resonate at slightly higher field, appearing as a complex multiplet between 7.3 and 7.5 ppm. For 3-phenyl-1H-pyrazole, the phenyl protons appear as multiplets in the range of 7.4-7.8 ppm.
-
Carboxamide Protons (-CONH2, Two Broad Singlets, ~7.5 - 8.5 ppm): The two protons of the primary amide group are diastereotopic and are expected to appear as two distinct broad singlets. Their chemical shifts can be highly variable and are sensitive to solvent, temperature, and concentration due to hydrogen bonding and restricted rotation around the C-N bond. In DMSO-d6, these protons are more likely to be observed as separate signals.
-
Pyrazole N-H Proton (Broad Singlet, ~13.0 - 14.0 ppm): The proton attached to the nitrogen atom of the pyrazole ring is acidic and its signal is often broad due to quadrupole broadening and exchange with residual water in the solvent. In DMSO-d6, this proton typically appears at a very downfield chemical shift, often above 13 ppm. For example, in 3-phenyl-1H-pyrazole derivatives, the NH proton signal is observed around 13.12 ppm in DMSO-d6.
Below is a diagram illustrating the proton assignments on the molecular structure of 3-Phenyl-1H-pyrazole-5-carboxamide.
Caption: Predicted 1H NMR proton assignments for 3-Phenyl-1H-pyrazole-5-carboxamide.
Beyond 1H NMR: A Comparative Analysis of Analytical Techniques
While 1H NMR is a powerful tool, a comprehensive structural characterization often necessitates the use of complementary analytical techniques. The following table compares the information provided by 1H NMR with that of other common analytical methods for the analysis of 3-Phenyl-1H-pyrazole-5-carboxamide.
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages for this Molecule | Limitations for this Molecule |
| 1H NMR | Proton environment, connectivity (via coupling), and stoichiometry. | Provides detailed information about the number and types of protons, crucial for confirming the presence of the phenyl, pyrazole, and carboxamide moieties. | Signal broadening for NH and NH2 protons can sometimes make precise chemical shift determination challenging. |
| 13C NMR | Carbon skeleton, number of non-equivalent carbons, and their chemical environment. | Confirms the number of carbon atoms and provides information about the electronic environment of each carbon, complementing the 1H NMR data. | Lower sensitivity than 1H NMR, requiring more sample or longer acquisition times. |
| 2D NMR (COSY, HSQC, HMBC) | Correlation between nuclei (H-H, C-H), providing unambiguous assignment of signals. | COSY can confirm the coupling between phenyl protons. HSQC and HMBC are invaluable for definitively assigning proton and carbon signals, especially in complex regions of the spectrum. | Requires more instrument time and expertise in data interpretation. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Provides the exact molecular weight, confirming the elemental composition. Fragmentation patterns can offer clues about the molecular structure.[2][3] | Does not provide detailed information about the connectivity of atoms or stereochemistry. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in the solid state. | Provides the definitive solid-state structure, including bond lengths, bond angles, and intermolecular interactions. X-ray crystal structures of similar pyrazole carboxamide derivatives have been reported, providing a basis for comparison.[4][5][6] | Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution-state conformation observed by NMR. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Can confirm the presence of the N-H and C=O stretching vibrations of the pyrazole and carboxamide groups. | Provides limited information about the overall molecular structure and connectivity. |
The following diagram illustrates a typical workflow for the structural elucidation of a novel compound like 3-Phenyl-1H-pyrazole-5-carboxamide, integrating multiple analytical techniques.
Caption: A typical workflow for the structural elucidation of an organic compound.
Conclusion: The Power of a Multi-faceted Approach
The 1H NMR spectrum of 3-Phenyl-1H-pyrazole-5-carboxamide provides a wealth of information that is fundamental to its structural characterization. By carefully analyzing the chemical shifts, multiplicities, and integration of the signals, researchers can confidently deduce the proton framework of the molecule. However, as this guide has demonstrated, the most robust and unambiguous structural assignment is achieved through a synergistic approach, integrating 1H NMR data with complementary techniques such as 13C NMR, 2D NMR, mass spectrometry, and, when possible, X-ray crystallography. This multi-technique strategy ensures the scientific rigor required in modern chemical research and drug development, providing a complete and validated picture of the molecular structure.
References
- Synthesis and X-ray Structure Characterisation of Novel Pyrazole Carboxamide Derivatives. Journal of Chemical Research. (2013).
- Liu, X., Xu, S., & Xiong, Y. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives.
- Al-Ajely, M. S., et al. (Year). Journal of... (Please note: A full citation for this source was not available in the provided search results).
- Aly, A. A., et al. (2012).
- El-Hiti, G. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures.
- de la Torre, J. C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.
- Naveen, S., et al. (2021).
- Kumar, A., et al. (2021).
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- 2. nanobioletters.com [nanobioletters.com]
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- 4. Sci-Hub. Synthesis and X-ray Structure Characterisation of Novel Pyrazole Carboxamide Derivatives / Journal of Chemical Research, 2013 [sci-hub.jp]
- 5. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
A Comparative Guide to HPLC Method Development for the Purity Determination of 3-Phenyl-1H-pyrazole-5-carboxamide
This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-Phenyl-1H-pyrazole-5-carboxamide, a key heterocyclic compound with significant interest in medicinal chemistry. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, offering a self-validating framework for robust analytical method development in line with international regulatory standards.
Introduction: The Analytical Imperative for 3-Phenyl-1H-pyrazole-5-carboxamide
3-Phenyl-1H-pyrazole-5-carboxamide and its derivatives are foundational scaffolds in drug discovery, recognized for a wide spectrum of biological activities. The purity of such active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a critical determinant of safety and efficacy. A robust, validated analytical method is therefore essential to ensure that the main compound is free from process-related impurities, starting materials, and degradation products.
This guide details a systematic approach to developing a stability-indicating reversed-phase HPLC (RP-HPLC) method, culminating in a highly optimized protocol. We will compare various chromatographic conditions, providing the supporting experimental rationale and data to guide researchers in their own method development endeavors.
The Strategic Workflow of HPLC Method Development
Effective HPLC method development is a systematic process, not a matter of trial and error. It begins with understanding the analyte's physicochemical properties and progresses through screening, optimization, and validation stages. The goal is to achieve a method that is specific, accurate, precise, linear, and robust, as stipulated by guidelines such as the ICH Q2(R1).[1][2]
Caption: A systematic workflow for HPLC method development.
Core Principles & Comparative Analysis of Chromatographic Conditions
The primary retention mechanism in reversed-phase chromatography is hydrophobic interaction between the analyte and the stationary phase.[3] 3-Phenyl-1H-pyrazole-5-carboxamide, with its phenyl and pyrazole rings, possesses sufficient hydrophobicity to be well-suited for this technique.
Stationary Phase Selection: A Tale of Two Chemistries
The choice of stationary phase is the most critical factor influencing selectivity. While the C18 (octadecyl) column is the workhorse of RP-HPLC, other chemistries can offer unique advantages, particularly for aromatic compounds.
Table 1: Comparison of Stationary Phases
| Parameter | Optimized Choice: C18 | Alternative 1: Phenyl-Hexyl | Rationale & Causality |
| Primary Interaction | Hydrophobic interactions. | Hydrophobic & π-π interactions. | The phenyl rings in the stationary phase can interact with the aromatic rings of the analyte, offering a different selectivity.[3] |
| Peak Shape | Excellent (Tailing Factor ≈ 1.1) | Good (Tailing Factor ≈ 1.4) | The C18 provides a more uniform hydrophobic surface, often leading to more symmetrical peaks for a broad range of compounds. |
| Resolution (Rs) | > 2.0 for all known impurities. | May improve resolution for certain aromatic impurities but could worsen it for others. | The alternative selectivity of the Phenyl-Hexyl phase can be beneficial if co-elution occurs on a C18 column. |
| Recommendation | Start with a high-purity, end-capped C18 column. It provides robust and predictable performance for compounds like 3-Phenyl-1H-pyrazole-5-carboxamide.[2][4] | Consider as a secondary screening column if the C18 fails to resolve critical pairs. |
Mobile Phase Composition: The Engine of Elution
The mobile phase composition dictates the retention time and can significantly impact peak shape and resolution. A typical mobile phase consists of an aqueous component and an organic modifier.
3.2.1. Organic Modifier: Acetonitrile vs. Methanol
Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in RP-HPLC. Their properties directly influence chromatographic performance.
Table 2: Comparison of Organic Modifiers
| Parameter | Optimized Choice: Acetonitrile (ACN) | Alternative 1: Methanol (MeOH) | Rationale & Causality |
| Elution Strength | Higher | Lower | ACN is a stronger solvent than MeOH in reversed-phase, generally leading to shorter retention times. |
| Viscosity/Pressure | Lower backpressure. | Higher backpressure. | The lower viscosity of ACN-water mixtures results in lower system pressure, allowing for higher flow rates or longer columns. |
| UV Cutoff | ~190 nm | ~205 nm | ACN's lower UV cutoff is advantageous for detecting impurities at low wavelengths. |
| Selectivity | Different selectivity due to its ability to participate in π-π interactions.[3] | Different selectivity due to its protic nature (hydrogen bond donor/acceptor).[3] | Switching between ACN and MeOH is a powerful tool to alter elution order and improve resolution of co-eluting peaks. |
| Recommendation | ACN is the preferred starting solvent due to its lower viscosity and favorable UV transparency. | MeOH is a valuable alternative for optimizing selectivity, especially when π-π interactions are a factor. |
3.2.2. Aqueous Phase and pH Control
Controlling the pH of the mobile phase is crucial for ionizable compounds. While 3-Phenyl-1H-pyrazole-5-carboxamide is weakly basic, adding a small amount of acid to the aqueous phase can significantly improve peak shape by suppressing the ionization of residual silanols on the silica-based stationary phase.[3]
Table 3: Comparison of Mobile Phase Additives
| Parameter | Optimized Choice: 0.1% Formic Acid | Alternative 1: 0.1% Trifluoroacetic Acid (TFA) | Rationale & Causality |
| pH | ~2.7 | ~2.0 | Both acids ensure a low pH environment, leading to sharp, symmetrical peaks. |
| MS Compatibility | Excellent (Volatile) | Poor (Ion-pairing agent, causes signal suppression) | Formic acid is the standard choice for LC-MS applications as it does not persist in the MS source.[2][5] |
| Peak Tailing | Effectively reduces peak tailing. | Very effective, often more so than formic acid due to its ion-pairing ability. | TFA can "pair" with basic analytes, masking their interaction with silanols, but this can be difficult to remove from the column. |
| Recommendation | Use 0.1% Formic Acid for a robust method compatible with both UV and MS detectors. | Use TFA only if severe peak tailing persists with formic acid and MS detection is not required. |
Optimized & Validated HPLC Method Protocol
This protocol is the result of systematic development and is demonstrated to be robust and suitable for its intended purpose of purity determination.
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 20.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
Preparation of Solutions
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 3-Phenyl-1H-pyrazole-5-carboxamide reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 3-Phenyl-1H-pyrazole-5-carboxamide sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
System Suitability
Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (Asymmetry): ≤ 1.5
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Purity Calculation
The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Conclusion
The RP-HPLC method presented here, utilizing a C18 column with a formic acid-modified acetonitrile/water gradient, provides a robust and reliable means for determining the purity of 3-Phenyl-1H-pyrazole-5-carboxamide. The comparative data and scientific rationale discussed in this guide illustrate the principles of logical method development. By understanding the causality behind chromatographic selectivity, researchers can efficiently develop and optimize methods that are not only fit for purpose but also meet the stringent requirements of the pharmaceutical industry. This method should be fully validated according to ICH Q2(R1) guidelines before implementation in a regulated environment.[1]
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
ICH. Quality Guidelines. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Journal of Chemical and Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
-
Muszalska, I., Ładowska, H., & Sabiniarz, A. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
ResearchGate. (PDF) A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine. [Link]
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
Atlantis Press. Synthesis of 3-phenyl-1H-pyrazole derivatives. [Link]
-
MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]
-
Semantic Scholar. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
-
SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. [Link]
-
PMC. 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
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- 5. discovery.researcher.life [discovery.researcher.life]
The Definitive Guide to the Structural Elucidation of 3-Phenyl-1H-pyrazole-5-carboxamide: A Comparative Analysis
In the landscape of modern drug discovery and materials science, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous compounds with significant biological and physical properties. The precise three-dimensional arrangement of atoms within these molecules is paramount, as it dictates their interaction with biological targets and their material characteristics. This guide provides an in-depth, comparative analysis of the structural elucidation of a representative pyrazole derivative, 3-Phenyl-1H-pyrazole-5-carboxamide, focusing on X-ray crystal structure analysis as the primary technique, and juxtaposing it with Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
Introduction: The Significance of Structural Analysis for Pyrazole Derivatives
Pyrazole derivatives are a class of heterocyclic compounds that have garnered immense interest due to their wide-ranging pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The function of these molecules is intrinsically linked to their structure. The spatial orientation of the phenyl ring relative to the pyrazole core, the conformation of the carboxamide group, and the intermolecular interactions in the solid state can all influence a compound's efficacy, stability, and bioavailability. Therefore, a definitive determination of the molecular structure is a critical step in the development of new pyrazole-based therapeutics and materials.
While several analytical techniques can provide structural information, single-crystal X-ray diffraction offers an unparalleled level of detail, providing a precise 3D map of the atomic arrangement in the crystalline state.[2][3][4] This guide will use the principles of X-ray crystallography as a benchmark to compare and contrast the insights gained from other powerful techniques like NMR spectroscopy and computational chemistry.
X-ray Crystal Structure Analysis: The Gold Standard
Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional structure of a molecule.[2][3][4] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a single crystal, producing a unique diffraction pattern that can be mathematically deconvoluted to generate a detailed model of the electron density, and thus the atomic positions.
Experimental Protocol: From Powder to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process that requires precision and a deep understanding of the underlying principles.
Step 1: Synthesis and Crystallization
The initial and often most challenging step is the synthesis of the target compound, 3-Phenyl-1H-pyrazole-5-carboxamide, and the subsequent growth of high-quality single crystals. The synthesis of pyrazole carboxamide derivatives can be achieved through various routes, often involving the cyclocondensation of a chalcone with a semicarbazide derivative.[1]
-
Rationale: The choice of synthetic route is dictated by the availability of starting materials and the desired purity of the final product. For crystallization, a highly pure compound is essential as impurities can inhibit crystal growth or lead to poorly ordered crystals.
Crystallization Protocol:
-
Solvent Selection: A systematic screening of solvents and solvent mixtures is performed to identify conditions where the compound has moderate solubility.
-
Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely capped vial, allowing for the slow evaporation of the solvent.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting gradual crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and crystal formation.
-
Expertise in Action: The selection of the crystallization technique is crucial. Slow evaporation is often a good starting point for its simplicity. However, for compounds that are sensitive to air or temperature, vapor diffusion or controlled cooling methods are preferred to obtain high-quality crystals suitable for X-ray diffraction.
Step 2: Data Collection
A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and diffraction data are collected at various orientations.
-
Trustworthiness of the Protocol: Modern diffractometers are equipped with sensitive detectors and automated data collection routines. The collection of a complete and redundant dataset is crucial for an accurate structure determination. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise structure.
Step 3: Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, highly accurate molecular structure.
A Case Study: The Crystal Structure of a Phenyl-Pyrazole-Carboxamide Derivative
While a publicly available crystal structure for the exact molecule 3-Phenyl-1H-pyrazole-5-carboxamide is not readily found, we can examine the crystal structure of a closely related and more complex derivative, 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, to illustrate the type of information that can be obtained.[5]
In this derivative, the core pyrazole ring is substituted with a phenyl group and a carboxamide group, similar to our target molecule. The X-ray analysis of this compound revealed detailed information about:
-
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.
-
Torsion Angles: The dihedral angles between different parts of the molecule, such as the twist between the phenyl and pyrazole rings.
-
Intermolecular Interactions: The presence and geometry of hydrogen bonds and other non-covalent interactions that dictate how the molecules pack in the crystal lattice.[5]
This detailed structural information is invaluable for understanding the molecule's conformation and its potential interactions with other molecules.
Alternative and Complementary Techniques
While X-ray crystallography provides a static picture of the molecule in the solid state, other techniques offer complementary information about its structure and dynamics in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[6][7][8] It is based on the magnetic properties of atomic nuclei and provides information about the chemical environment of each atom.
Key NMR Experiments for Structural Elucidation:
-
¹H NMR: Provides information about the number and types of protons in a molecule and their connectivity. For 3-Phenyl-1H-pyrazole-5-carboxamide, one would expect to see distinct signals for the protons on the phenyl ring, the pyrazole ring, and the amide NH₂ group.[8][9]
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and the confirmation of the molecular skeleton.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State | Solid (crystal) | Solution |
| Information | Precise 3D coordinates, bond lengths/angles, packing | Connectivity, stereochemistry, dynamic processes |
| Requirement | High-quality single crystals | Soluble sample |
| Strengths | Unambiguous structure determination | Provides information on solution-state conformation and dynamics |
| Limitations | Requires crystallization, static picture | Less precise for bond lengths/angles, size limitations |
-
Expertise in Action: NMR is particularly useful for studying molecules that are difficult to crystallize or for investigating dynamic processes such as tautomerism, which is common in pyrazole derivatives.[7] The chemical shifts observed in NMR are highly sensitive to the electronic environment, providing valuable insights that complement the geometric information from X-ray crystallography.
Computational Modeling
Computational chemistry provides a theoretical framework to predict and understand the structural and electronic properties of molecules.[10][11][12] Techniques like Density Functional Theory (DFT) can be used to:
-
Optimize Molecular Geometry: Predict the lowest energy conformation of the molecule in the gas phase.
-
Calculate Spectroscopic Properties: Predict NMR chemical shifts and IR vibrational frequencies, which can be compared with experimental data for structure validation.
-
Analyze Molecular Orbitals and Electronic Properties: Provide insights into the molecule's reactivity and intermolecular interactions.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | Computational Modeling |
| Nature | Experimental | Theoretical |
| Information | Experimental 3D structure in the solid state | Predicted 3D structure, electronic properties |
| Requirement | Physical sample, instrumentation | Computational resources |
| Strengths | Provides the "true" structure in the crystal | Can explore conformations and properties not accessible experimentally |
| Limitations | Limited to the crystalline state | Accuracy depends on the level of theory and basis set used |
-
Trustworthiness of the Protocol: The synergy between experimental and computational methods is a powerful approach. A computationally optimized structure can be validated against experimental X-ray and NMR data. Discrepancies between the calculated and experimental data can often reveal interesting solid-state effects or dynamic processes in solution.
Data Summary and Visualization
To facilitate a direct comparison, the following table summarizes the type of data obtained from each technique for a hypothetical analysis of 3-Phenyl-1H-pyrazole-5-carboxamide.
| Parameter | X-ray Crystallography (Predicted) | ¹H NMR Spectroscopy (Expected) | Computational Modeling (DFT) |
| C-C bond lengths (Å) | ~1.38 - 1.40 (phenyl), ~1.37 - 1.45 (pyrazole) | Not directly measured | ~1.39 - 1.41 (phenyl), ~1.38 - 1.46 (pyrazole) |
| C=O bond length (Å) | ~1.23 | Not directly measured | ~1.22 |
| ¹H Chemical Shifts (ppm) | Not applicable | Phenyl-H: ~7.4-7.8, Pyrazole-H: ~7.0, NH₂: ~7.5-8.0 | Can be calculated and correlated to experimental |
| Dihedral Angle (Phenyl-Pyrazole) | ~10-40° | Inferred from NOE data | ~15-35° (gas phase) |
Experimental Workflow for Structural Elucidation
Caption: Workflow for the comprehensive structural elucidation of a small molecule.
Conclusion: An Integrated Approach for Unambiguous Structural Assignment
The structural analysis of 3-Phenyl-1H-pyrazole-5-carboxamide, and indeed any novel compound, is most robust when a multi-faceted approach is employed. While single-crystal X-ray diffraction provides the ultimate benchmark for the solid-state structure, its power is magnified when used in concert with other techniques. NMR spectroscopy offers invaluable insights into the molecule's behavior in the physiologically relevant solution state, and computational modeling provides a theoretical framework for understanding its intrinsic properties.
References
-
Jana, S. B., et al. (2024, March 6). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Retrieved from [Link]
- Al-Amiery, A. A., et al. (2025, May 14). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. College of Science.
-
Stack Exchange. (2017, September 12). Why is crystallography still used in some cases for small molecule structure determination? Chemistry Stack Exchange. Retrieved from [Link]
-
Khan, I., et al. (n.d.). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Retrieved from [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. Retrieved from [Link]
-
Fiveable. (n.d.). X-ray Crystallography and NMR in Biophysics. Retrieved from [Link]
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(n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Retrieved from [Link]
-
El-Hiti, G. A., et al. (2020, December 18). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. ORCA - Cardiff University. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
-
PubChem. (n.d.). Pyrazole-5-carboxylic acid, 3-phenyl-. Retrieved from [Link]
-
Bentham Science. (2011, November 1). Synthesis, Structure and Antibacterial Evaluation of Some N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives. Retrieved from [Link]
-
PubChem. (n.d.). N-methyl-3-phenyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2021, September 7). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Retrieved from [Link]
-
PubMed. (2021, May 5). Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents stimulating both insulin secretion and glucose uptake. Retrieved from [Link]
-
MDPI. (2012, August 27). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
-
MDPI. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazole-5-carboxamide, 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]
-
CAS. (n.d.). 4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide. CAS Common Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrazole, 3-phenyl-. NIST WebBook. Retrieved from [Link]
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Spectroscopic Characterization of 3-Phenyl-1H-pyrazole-5-carboxamide: A Comparative Technical Guide
Executive Summary & Technical Context[1][2][3][4][5][6][7][8]
3-Phenyl-1H-pyrazole-5-carboxamide is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e.g., substituted pyrazoles in oncology) and anti-inflammatory agents. Its structural simplicity belies a complex characterization challenge: Annular Tautomerism .
Unlike fixed-structure heterocycles, this molecule exists in a dynamic equilibrium between the 3-phenyl and 5-phenyl forms. Furthermore, during synthesis, distinguishing the final amide product from its ester precursor (Ethyl 3-phenyl-1H-pyrazole-5-carboxylate) is a critical quality gate.
This guide provides a definitive spectroscopic analysis, comparing the target molecule against its synthetic precursors and structural isomers to establish self-validating identification protocols.
The Characterization Challenge: Tautomerism
Before interpreting spectra, one must understand the structural fluidity of the molecule. In solution, the proton on the pyrazole nitrogen oscillates, creating two tautomers that are often indistinguishable by NMR at room temperature due to rapid exchange.
Tautomeric Equilibrium Diagram
Figure 1: The annular tautomerism between the 3-phenyl and 5-phenyl forms. In solution, these often appear as a weighted average unless 'frozen' by specific solvents or temperature.
Comparative Spectroscopic Analysis
To validate the identity of 3-Phenyl-1H-pyrazole-5-carboxamide, we compare it directly against its primary synthetic alternative: the Ethyl Ester Precursor . This comparison is the standard "Go/No-Go" decision point in synthesis.
Diagnostic Signal Comparison (Amide vs. Ester)
The following table isolates the specific signals required to confirm the transformation of the ester to the amide.
| Feature | Target: Amide (Product) | Alternative: Ethyl Ester (Precursor) | Diagnostic Action |
| IR Carbonyl ( | 1650–1680 cm | 1720–1735 cm | CRITICAL: A shift of ~50 cm |
| IR N-H Stretch | 3150–3450 cm | None (or single NH of pyrazole ring) | Look for the "doublet" appearance of the primary amide (-NH |
| Absent | Amide protons are exchangeable; use DMSO- | ||
| Absent | Disappearance of the quartet/triplet system confirms full conversion. | ||
| The C4-H signal is stable and confirms the pyrazole ring integrity. |
Performance in Purity Determination
-
UV-Vis: Both compounds show
transitions around 250–280 nm due to the phenyl-pyrazole conjugation. UV is poor for distinguishing the amide from the ester due to spectral overlap. -
Mass Spectrometry (ESI):
-
Amide: [M+H]
= 188.2 Da. -
Ester: [M+H]
= 217.2 Da. -
Verdict: MS is the definitive confirmation of molecular weight, but IR is superior for confirming functional group transformation in real-time.
-
Experimental Protocols
The following protocols are designed for reproducibility and self-validation.
Synthesis & Purification Workflow
Objective: Generate high-purity sample for characterization.
Figure 2: Synthesis workflow converting the ester alternative to the target amide.
Detailed Characterization Methodologies
A. Fourier Transform Infrared Spectroscopy (FT-IR)
Rationale: Solid-state analysis freezes the tautomer and highlights H-bonding.
-
Sample Prep: Grind 2 mg of dry product with 200 mg KBr (spectroscopic grade). Press into a transparent pellet.
-
Acquisition: Scan range 4000–400 cm
, 32 scans, resolution 4 cm . -
Validation:
-
Verify absence of 1720 cm
(Ester impurity). -
Confirm Amide I (C=O) at ~1660 cm
. -
Confirm Amide II (N-H bend) at ~1590 cm
.
-
B. Nuclear Magnetic Resonance (
H NMR)
Rationale: Solution-state structure and solvent interaction.
-
Solvent Choice: DMSO-
is mandatory.-
Why? Chloroform (CDCl
) often fails to dissolve the amide and encourages rapid proton exchange, broadening signals to invisibility. DMSO forms H-bonds, stabilizing the amide protons for integration.
-
-
Procedure: Dissolve 5–10 mg sample in 0.6 mL DMSO-
. -
Acquisition: 400 MHz or higher. 16 scans.[1] Delay time (
) 2.0s to ensure full relaxation of amide protons. -
Expected Data (DMSO-
):- 13.0–13.5 (br s, 1H, Pyrazole-NH).
-
7.6–8.0 (br s, 1H, Amide-NH
). - 7.8 (d, 2H, Phenyl ortho).
- 7.4 (t, 2H, Phenyl meta).
- 7.3 (t, 1H, Phenyl para).
-
7.1–7.3 (br s, 1H, Amide-NH
). - 7.15 (s, 1H, Pyrazole C4-H).
References
-
Tautomerism in Pyrazoles: Alkorta, I., et al.[2][3] "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (NMR and X-Ray Crystallography) Study." Journal of Chemical Society, Perkin Trans.[1] 2.
-
Synthesis & Precursor Data: Zhang, Y., et al. "Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives."[4] PMC (PubMed Central).
-
Crystal Structure & H-Bonding: Foces-Foces, C., et al. "The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution." ResearchGate.
-
General Spectroscopic Data: PubChem Compound Summary for 3-phenyl-1H-pyrazole-5-carboxylic acid (Acid precursor reference).
Sources
- 1. Crystal structure of 3-methyl-5-phenylpyrazole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Binding Affinity of Pyrazole-Carboxamide Isomers: A Structural & Mechanistic Guide
Topic: Comparative Binding Affinity of Pyrazole-Carboxamide Isomers Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists
Executive Summary & Core Directive
In medicinal chemistry, the pyrazole-carboxamide scaffold is a "privileged structure," ubiquitous in kinase inhibitors (e.g., Aurora A, CDK) and GPCR antagonists (e.g., CB1 receptor blockers like Rimonabant). However, the regioisomerism of this scaffold—specifically the position of the carboxamide moiety (C3, C4, or C5) and the substitution pattern on the pyrazole nitrogen (N1)—dictates its biological fate.
This guide moves beyond generic descriptions to analyze the comparative binding affinity of these isomers. We examine why specific regioisomers achieve nanomolar potency while their geometric counterparts fail, driven by steric vectors, hydrogen bond directionality, and lipophilic pocket occupancy.
Mechanistic Insight: The Geometry of Affinity
The binding affinity of pyrazole-carboxamides is governed by the vector of the carbonyl oxygen and the amide nitrogen relative to the pyrazole core.
The Isomer Landscape
Synthesizing substituted pyrazoles often yields a mixture of regioisomers (e.g., 1,3-disubstituted vs. 1,5-disubstituted). Separating these is critical because their 3D topologies are distinct.
-
1,5-Diaryl-pyrazole-3-carboxamides (e.g., Rimonabant): The aryl groups at N1 and C5 are forced out of planarity due to steric clash, creating a "propeller-like" twist essential for fitting into hydrophobic pockets of GPCRs (like CB1).
-
1,3-Diaryl-pyrazole-5-carboxamides: These isomers often adopt a flatter conformation or a different steric volume, frequently leading to a loss of affinity for targets requiring the "propeller" shape, though they may favor planar kinase clefts.
-
Pyrazole-4-carboxamides: Common in kinase inhibitors (e.g., ATP-competitive binders). The C4 vector points the amide directly into the solvent-exposed region or hinge region, distinct from the C3/C5 vectors.
Visualization: Isomer Structural Divergence
The following diagram illustrates the steric and vector differences between the primary isomers.
Figure 1: Structural divergence of pyrazole-carboxamide isomers and their preferred biological targets. The vector of the carboxamide group determines target compatibility.
Comparative Data Analysis
Case Study A: CB1 Receptor Antagonists (GPCR)
The most prominent example of isomer-dependent affinity is the Rimonabant class. The "active" geometry is the 1,5-diaryl-pyrazole-3-carboxamide .
Comparative Data: 1,5- vs. 1,3-Regioisomers In the synthesis of Rimonabant analogs, the 1,3-diaryl isomer is a common regioisomer.
| Compound Class | Isomer Geometry | Target | Binding Affinity ( | Functional Outcome |
| Rimonabant (Ref) | 1,5-diaryl-3-carboxamide | hCB1 | 1.98 nM ( | Potent Inverse Agonist |
| Analog A (Isomer) | 1,3-diaryl-5-carboxamide | hCB1 | > 1,000 nM | Inactive / Weak Binder |
| NESS0327 | Tricyclic Pyrazole | hCB1 | 4.2 nM ( | High Affinity Antagonist |
| Analog B (C4-sub) | 1,5-diaryl-4 -carboxamide | hCB1 | > 10,000 nM | Loss of binding pocket fit |
Data Interpretation: The CB1 binding pocket contains a specific "lipophilic slot" that accommodates the C5-phenyl ring only when the scaffold is distorted by the adjacent N1 substituent. The 1,3-isomer is too planar and lacks the correct vector for the carboxamide hydrogen bond acceptor, resulting in a >500-fold loss of affinity.
Case Study B: Kinase Inhibitors (Aurora A / CDK)
In kinase inhibition, the pyrazole-4-carboxamide is often superior because it mimics the adenine ring of ATP, allowing the amide nitrogen and oxygen to form critical hydrogen bonds with the kinase hinge region.
| Compound | Scaffold Isomer | Target | Mechanism | |
| Compound 6 [Li et al.] | Pyrazole-4-carboxamide | Aurora-A | 0.16 | ATP Competitive |
| Isomer 6-Iso | Pyrazole-3-carboxamide | Aurora-A | > 10.0 | Steric clash with Gatekeeper |
| Compound 20 | Pyrazole-4-carboxamide | CDK1 | 0.13 | Hinge Binder |
Data Interpretation: Switching the carboxamide from C4 to C3 in kinase inhibitors typically disrupts the H-bond network required for ATP-competitive inhibition. The C4 position provides the optimal vector to interact with the backbone residues of the kinase hinge.
Experimental Protocol: Validating Isomer Affinity
To objectively compare isomers, one must first ensure isomeric purity (often >99% is required as minor active isomers can skew data) and then utilize a sensitive binding assay.
Protocol: TR-FRET Competition Binding Assay
This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to determine
Reagents:
-
Target Protein (e.g., GST-tagged Kinase or Membrane prep for GPCR).
-
Fluorescent Tracer (e.g., AlexaFluor-labeled ligand).
-
Terbium (Tb)-labeled Antibody (anti-GST or anti-tag).
Workflow:
-
Isomer Purification: Verify regioisomer identity via 2D-NMR (NOESY). Crucial: 1,5-isomers show NOE between N1-phenyl and C5-phenyl protons; 1,3-isomers do not.
-
Plate Setup: Use 384-well white low-volume plates.
-
Titration: Prepare 11-point serial dilution of Isomer A and Isomer B (Start 10
M, 1:3 dilution). -
Incubation:
-
Add 5
L Protein + Tb-Ab mix. -
Add 5
L Test Compound (Isomer). -
Add 5
L Fluorescent Tracer ( concentration). -
Incubate 60 min at RT (dark).
-
-
Detection: Read on PHERAstar or EnVision (Excitation: 337 nm; Emission: 490 nm [Tb] & 520 nm [Tracer]).
-
Calculation: Calculate TR-FRET Ratio (
). Fit to 4-parameter logistic equation to derive . Convert to using Cheng-Prusoff: .[1]
Visualization: Assay Logic
Figure 2: Validated workflow for determining binding constants (
Conclusion & Recommendations
For researchers designing pyrazole-based drugs:
-
Target Dictates Geometry: If targeting GPCRs (e.g., Cannabinoid), prioritize 1,5-diaryl-3-carboxamides . The steric twist is a feature, not a bug.
-
Kinase Focus: If targeting Kinases , prioritize pyrazole-4-carboxamides . The planar geometry facilitates hinge binding.
-
Synthetic Vigilance: The synthesis of pyrazoles via hydrazine condensation with 1,3-diketones is not regioselective. You must separate the 1,3- and 1,5-isomers chromatographically and validate via NMR before biological testing. Testing a mixture yields useless affinity data.
References
-
Li, Y., et al. (2014). Synthesis and biological evaluation of N-1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as potential Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Lange, J. H., & Kruse, C. G. (2005). Key structural requirements for the cannabinoid CB1 receptor antagonist activity of rimonabant analogues. Drug Discovery Today. Link
-
BenchChem. (2025).[1] A Comparative Analysis of Cannabinoid Receptor Binding Affinities: RCS-4 and Its Regioisomers. Link
-
Muccioli, G. G., et al. (2006). Tricyclic pyrazoles as novel cannabinoid CB1 and CB2 receptor ligands. Journal of Medicinal Chemistry. Link
-
Sharpe, P. C., et al. (2012). Regioisomerism switches activity from p38MAP kinase to important cancer Kinases.[2] Journal of Medicinal Chemistry. Link
Sources
Safety Operating Guide
Personal protective equipment for handling 3-Phenyl-1H-pyrazole-5-carboxamide
Operational Safety Protocol: Handling 3-Phenyl-1H-pyrazole-5-carboxamide
Executive Summary: The "Hidden" Hazard Profile
Compound: 3-Phenyl-1H-pyrazole-5-carboxamide CAS: 5251-56-9 (General analog reference) Physical State: Solid / Powder
Critical Safety Notice: While standard Safety Data Sheets (SDS) often classify pyrazole carboxamides as generic Irritants (H315, H319, H335), structural analogs in this class have demonstrated unexpected acute mammalian toxicity via mitochondrial respiration inhibition (See Reference 1). Do not treat this merely as "benign organic dust." Adopt a Biosafety Level 2 (BSL-2) mindset regarding containment and personal protective equipment (PPE).
Part 1: Strategic Risk Assessment
Effective safety relies on understanding causality, not just compliance. The primary risk with 3-Phenyl-1H-pyrazole-5-carboxamide is not immediate corrosion, but bioactive sensitization and inhalation of fine particulates .
The Hazard Logic Flow
The following decision matrix dictates your safety posture based on operational scale.
Figure 1: Risk stratification logic.[1] Note that systemic toxicity becomes the primary concern as quantity increases due to dust generation potential.
Part 2: The PPE Barrier Strategy
Do not rely on generic "lab safety" rules. Use this specific matrix designed for bioactive organic heterocycles.
PPE Selection Matrix
| Protection Zone | Recommended Gear | Technical Justification |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm) | Primary Barrier. The solid is likely electrostatic; dust will linger. If a hood is unavailable, a P100/N95 respirator is mandatory. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient for fine powders which can bypass side shields via air currents. |
| Dermal (Hand) | Double Nitrile Gloves (min 5 mil thickness) | Outer Layer: 5 mil Nitrile (change immediately upon splash). Inner Layer: 4 mil Nitrile (visual contrast color preferred). Reason: Pyrazoles are organic-soluble; double gloving prevents permeation during doffing. |
| Body | Tyvek® Sleeves or Lab Coat (Buttoned) | Protects forearms from dust settling on skin, a common route of "unexplained" dermatitis. |
Expert Insight: Latex gloves are not recommended due to poor organic solvent resistance (if the compound is in DMSO or Methanol) and high allergenicity which can mask compound sensitization.
Part 3: Operational Protocols (Step-by-Step)
This workflow is designed to break the chain of contamination during the most critical phase: Weighing and Transfer .
Phase A: The "Static-Free" Weighing Protocol
Fine organic powders like pyrazoles are prone to static charge, causing "jumping" during weighing.
-
Preparation: Place a disposable balance draft shield (or a simple cardboard box with the front open) inside the fume hood.
-
Static Control: Use an anti-static gun or ionizing bar on the spatula and weighing boat before touching the compound.
-
The Transfer:
-
Never insert the spatula into the stock bottle.
-
Tap the stock bottle gently to dispense powder into a secondary weighing boat.
-
Transfer from the secondary boat to the final tared vessel.
-
Why? This prevents cross-contamination of the source container.
-
Phase B: Solubilization (The Critical Control Point)
Most accidents occur when adding solvent to a light powder, causing "puff-back."
Figure 2: Safe solubilization workflow to prevent aerosolization.
Part 4: Emergency & Disposal Logistics
Spill Management (Solid)
-
Evacuate the immediate 3-foot radius.
-
Do NOT sweep. Sweeping generates aerosols.
-
Cover the spill with a wet paper towel (soaked in water or ethanol) to dampen the powder.
-
Wipe up the damp material and place it in a sealed bag.
-
Clean the surface with a 10% soap/water solution, followed by ethanol.
Waste Disposal
-
Solid Waste: Dispose of as "Hazardous Solid Waste - Toxic." Do not mix with oxidizers (e.g., permanganates) as the amide functionality can react.
-
Liquid Waste: If dissolved in DMSO/Methanol, dispose of in "Organic Solvents - Halogen Free" streams.
References
-
Monash University. (2024). 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity.[2][3] Monash University Research Repository.
-
Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Chemical Hygiene Plan (29 CFR 1910.1450). United States Department of Labor.
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.
-
PubChem. (2025).[4] Compound Summary: 3-phenyl-1H-pyrazole.[5][6] National Library of Medicine.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
